3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(pyridin-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLJICVRPHVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CAS No. 1291584-22-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific literature on this compound is limited, its structural motifs—a substituted aminobenzoic acid scaffold linked to a pyridine ring—suggest significant potential as a versatile building block for the synthesis of novel therapeutic agents. This document synthesizes available data with established chemical principles to offer a robust resource for researchers.
Introduction and Strategic Importance
This compound (Figure 1) is a bifunctional organic molecule incorporating a 3-aminobenzoic acid core and a 4-pyridylmethyl substituent. The aminobenzoic acid moiety is a well-established pharmacophore present in numerous therapeutic agents, while the pyridine ring is a common feature in FDA-approved drugs, contributing to improved pharmacokinetic properties and target interactions.[1] The combination of these two key structural features in a single molecule makes this compound a compelling starting point for the development of new chemical entities with potential applications in oncology, infectious diseases, and beyond.[1][2]
Figure 1: Chemical Structure of this compound
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Caption: Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1291584-22-9 | ChemScene[3] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | PubChem[4] |
| Molecular Weight | 228.25 g/mol | PubChem[4] |
| IUPAC Name | 3-(pyridin-4-ylmethylamino)benzoic acid | PubChem[4] |
| Topological Polar Surface Area | 62.2 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Predicted LogP | 1.9 | PubChem[4] |
| ChEMBL ID | CHEMBL1378405 | PubChem[4] |
Synthesis and Purification
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves the reaction of 3-aminobenzoic acid with 4-pyridinecarboxaldehyde in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This method is well-documented for the synthesis of secondary amines and is known for its mild reaction conditions and high yields.
dot
Caption: Proposed synthesis of the target compound via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for reductive amination and should be optimized for this specific reaction.
Materials:
-
3-Aminobenzoic acid
-
4-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
To a stirred solution of 3-aminobenzoic acid (1.0 equivalent) in anhydrous DCE or THF, add 4-pyridinecarboxaldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategy
The crude product can be purified by one or a combination of the following methods:
-
Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally, but mixtures of ethanol/water or ethyl acetate/hexanes are common starting points for aminobenzoic acid derivatives.[5]
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, would likely be effective.[5]
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and pyridine rings, a singlet or triplet for the benzylic methylene protons (CH₂), and a broad singlet for the amine proton (NH). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. The integration of these signals should correspond to the number of protons in the molecule.[6][7][8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the benzylic methylene carbon.[6][7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected exact mass can be calculated from the molecular formula (C₁₃H₁₂N₂O₂).[4]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=C and C=N stretches associated with the aromatic rings.[6]
Potential Applications and Future Directions
The unique structural features of this compound make it a promising scaffold for the development of novel bioactive molecules.
A Building Block in Medicinal Chemistry
This compound can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of a wide chemical space.[9] Similarly, the secondary amine and the pyridine nitrogen provide additional sites for chemical modification.
Potential as a Kinase Inhibitor Scaffold
Many approved kinase inhibitors incorporate a pyridine ring and an amide linkage. The structure of this compound provides a framework that could be elaborated to target the ATP-binding site of various kinases, which are critical targets in cancer therapy.
Exploration of Antimicrobial and Antiparasitic Activity
Both pyridine and aminobenzoic acid derivatives have been reported to possess antimicrobial and antiparasitic properties.[2][10] Therefore, this compound and its derivatives warrant investigation for their potential activity against a range of pathogens.
dot
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
3-(Pyridin-4-ylmethylamino)benzoic Acid: A Versatile Pharmacophore Scaffold
An in-depth technical guide on the chemical structure, synthesis, and properties of 3-(pyridin-4-ylmethylamino)benzoic acid, designed for researchers and drug development professionals.
Introduction & Core Identity
3-(Pyridin-4-ylmethylamino)benzoic acid (CAS: 714213-01-1 ) is a bifunctional organic intermediate characterized by a central secondary amine linker connecting a benzoic acid moiety and a pyridine ring.[1][2] This molecule serves as a critical "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., ROCK, p38 MAPK) where the pyridine nitrogen acts as a hinge binder and the benzoic acid provides a handle for further diversification or solvent interaction.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-[(pyridin-4-ylmethyl)amino]benzoic acid |
| CAS Number | 714213-01-1 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| SMILES | C1=CC(=CC(=C1)C(=O)O)NCC2=CC=NC=C2 |
| Key Functional Groups | Carboxylic acid (C-3), Secondary Amine, Pyridine (C-4 attached) |
Structural Analysis & Physicochemical Properties[1]
Molecular Architecture
The molecule is amphoteric, possessing both an acidic center (carboxylic acid, pKa ~4.2) and a basic center (pyridine nitrogen, pKa ~5.2; secondary amine, pKa ~9-10). This zwitterionic potential significantly influences its solubility and transport properties.
-
H-Bonding: The secondary amine (-NH-) acts as a hydrogen bond donor, while the pyridine nitrogen and carbonyl oxygen act as acceptors. This motif is classic in Type I and Type II kinase inhibitors.
-
Conformation: The methylene linker (-CH₂-) introduces flexibility, allowing the pyridine ring to rotate relative to the benzoic acid plane, facilitating induced-fit binding in protein pockets.
Solubility Profile
Due to its zwitterionic nature, the compound exhibits pH-dependent solubility:
-
Acidic pH (<3): Soluble (Protonation of pyridine and amine).
-
Neutral pH (4-7): Low solubility (Isoelectric point proximity, potential aggregation).
-
Basic pH (>9): Soluble (Deprotonation of carboxylic acid).
Synthesis Protocol: Reductive Amination
The most robust synthetic route involves the reductive amination of 3-aminobenzoic acid with 4-pyridinecarboxaldehyde. This process can be performed in a stepwise manner (Imine isolation) or as a one-pot procedure.
Reaction Pathway (Graphviz Diagram)
Figure 1: Stepwise reductive amination pathway converting 3-aminobenzoic acid to the target secondary amine.
Detailed Experimental Protocol
Objective: Synthesis of 3-(pyridin-4-ylmethylamino)benzoic acid via NaBH₄ reduction.
Reagents:
-
3-Aminobenzoic acid (1.0 eq)[1]
-
4-Pyridinecarboxaldehyde (1.05 eq)
-
Methanol (Solvent)[3]
-
Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.
Step-by-Step Methodology:
-
Imine Formation (Condensation):
-
Dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in Methanol (150 mL) in a round-bottom flask.
-
Add 4-pyridinecarboxaldehyde (11.2 g, 105 mmol) dropwise.
-
Critical Step: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of starting amine). The solution often turns yellow/orange due to imine formation.
-
Optional: If the imine precipitates upon cooling, filter it. Otherwise, proceed to reduction in situ.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH₄ (5.67 g, 150 mmol) in small portions over 30 minutes. Caution: Gas evolution (H₂).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench the reaction with water (50 mL) and adjust pH to ~4–5 using dilute HCl to precipitate the product (zwitterion form).
-
Filter the solid precipitate.[4]
-
Recrystallization: Purify using Ethanol/Water or Methanol to obtain an off-white to pale yellow solid.
-
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the singlet methylene peak (-CH₂-) around δ 4.4 ppm and the disappearance of the imine proton (CH=N, typically >8.5 ppm).
-
MS (ESI): [M+H]⁺ = 229.1.
Biological Applications & Drug Design
This molecule is primarily utilized as a fragment-based lead for kinase inhibitors.
Target Interactions
The 3-(pyridin-4-ylmethylamino) moiety mimics the hinge-binding region of ATP.
-
ROCK (Rho-associated kinase): The pyridine nitrogen can accept a hydrogen bond from the hinge region backbone (e.g., Met156 in ROCK1).
-
p38 MAPK: The benzoic acid moiety can extend into the solvent-exposed region or interact with the DFG motif, depending on the substitution pattern.
Fragment Elaboration Workflow
To convert this intermediate into a potent drug candidate, the carboxylic acid is typically converted into an amide.
Figure 2: Workflow for elaborating the scaffold into bioactive amide derivatives.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially during the NaBH₄ addition step.
References
-
PubChem. (2025).[1] 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CID 935190).[1] National Library of Medicine.[1] [Link][1]
-
Farlow, A. & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. (Contextual synthesis of aminobenzoic acid derivatives). [Link]
-
Arsene, I., et al. (2022). DFT study of condensation mechanisms of 4-pyridinecarboxaldehyde with o-, m-, p-aminobenzoic acids. Acta et Commentationes Exact and Natural Sciences. (Mechanism of imine formation). [Link]
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A Technical Guide to Rho-Kinase (ROCK) Inhibitor Pharmacophore Modeling for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of pharmacophore modeling as a pivotal tool in the discovery and development of Rho-kinase (ROCK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, methodologies, and validation techniques essential for constructing robust and predictive pharmacophore models for this critical therapeutic target.
Introduction: The Significance of Targeting Rho-Kinase (ROCK)
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is integral to a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, such as hypertension, cardiovascular disease, glaucoma, cancer, and neurological disorders.[4][5][6] Consequently, ROCK has emerged as a compelling therapeutic target for small molecule inhibitors.
Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful and efficient strategy to identify and optimize novel ROCK inhibitors. By defining the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models serve as invaluable filters in virtual screening campaigns and as guiding principles for lead optimization.
The ROCK Signaling Pathway
The activation of ROCK is initiated by the binding of GTP-bound RhoA to the Rho-binding domain of ROCK. This interaction relieves autoinhibition, leading to the activation of the kinase domain.[1] Activated ROCK then phosphorylates a variety of downstream substrates, most notably myosin light chain (MLC) and myosin light chain phosphatase (MLCP), which in turn regulate actomyosin contractility and stress fiber formation.[7][8]
Diagram: The Rho/ROCK Signaling Pathway
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Detailed Protocol for Ligand-Based Pharmacophore Modeling
Step 1: Dataset Preparation
-
Assemble a dataset of known ROCK inhibitors: Collect a structurally diverse set of compounds with a wide range of biological activities (e.g., IC50 values) against ROCK1 and/or ROCK2. [9]* Data Curation: Ensure the accuracy of chemical structures and standardize formats. Convert IC50 values to pIC50 (-logIC50) for quantitative structure-activity relationship (QSAR) studies.
-
Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for internal validation. [9]The division should ensure that both sets are representative of the chemical diversity and activity range of the entire dataset.
Step 2: Conformational Analysis
-
Generate a representative set of low-energy 3D conformers for each molecule in the training set. This step is crucial as the bioactive conformation is often not the global minimum energy state.
Step 3: Feature Identification and Alignment
-
Identify the common pharmacophoric features present in the most active compounds of the training set. Software packages like Discovery Studio, MOE, or LigandScout can automate this process. [1][10][11]* Align the molecules in the training set based on these common features.
Step 4: Pharmacophore Hypothesis Generation
-
Generate multiple pharmacophore hypotheses, which are different combinations of pharmacophoric features with specific spatial constraints.
-
Score and rank these hypotheses based on their ability to rationalize the activity of the training set compounds. For quantitative models (3D-QSAR), this involves correlating the fit of each molecule to the pharmacophore with its biological activity. [2][4][12] Table 1: Representative Pharmacophoric Features of Known ROCK Inhibitors
| Pharmacophore Feature | Description | Example Chemical Moiety |
| Hydrogen Bond Acceptor (HBA) | A nitrogen or oxygen atom in a heterocyclic ring or a carbonyl group. | Pyridine, Isoquinoline, Pyrimidine, Amide |
| Hydrogen Bond Donor (HBD) | An amine or amide N-H group. | Amine, Amide |
| Hydrophobic (HY) | An aromatic or aliphatic group. | Phenyl, Indazole, Piperidine |
| Aromatic Ring (RA) | A planar, cyclic, conjugated system. | Indazole, Pyrazole, Benzimidazole |
Structure-Based Pharmacophore Modeling of ROCK Inhibitors
Structure-based pharmacophore modeling leverages the 3D structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy, to define the key interaction points within the binding site. [8][13]This approach is particularly powerful as it directly incorporates information about the target's geometry and chemical environment.
The ROCK ATP-Binding Site: A Target for Inhibitors
Most known ROCK inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain. [7]The kinase domain is composed of an N-terminal and a C-terminal lobe, with the ATP-binding site located in the cleft between them. [1][14] Key Amino Acid Residues in the ROCK Active Site:
Analysis of co-crystal structures of ROCK with various inhibitors has revealed several key amino acid residues that are crucial for binding. A critical interaction for many kinase inhibitors is the formation of a hydrogen bond with the backbone of a residue in the "hinge" region, which connects the N- and C-lobes. [15]In ROCK1, Ala215 has been identified as a key residue influencing inhibitor selectivity. [14]Other important interactions often involve residues within the hydrophobic regions and the solvent-exposed area of the active site. For instance, in the binding of fasudil to ROCK1, the isoquinoline moiety forms a hydrogen bond with the hinge backbone. [15]
Workflow for Structure-Based Pharmacophore Modeling
Diagram: Structure-Based Pharmacophore Modeling Workflow
Caption: A generalized workflow for structure-based pharmacophore modeling.
Detailed Protocol for Structure-Based Pharmacophore Modeling
Step 1: Protein Preparation
-
Obtain the 3D structure of ROCK: Download the crystal structure of ROCK1 or ROCK2 from the Protein Data Bank (PDB). Structures complexed with a ligand are particularly useful.
-
Prepare the protein structure: This involves adding hydrogen atoms, assigning protonation states to titratable residues, and optimizing the hydrogen-bonding network.
Step 2: Binding Site Identification and Characterization
-
Define the binding pocket: If a co-crystallized ligand is present, the binding site is readily defined. Otherwise, pocket-finding algorithms can be used to identify potential binding cavities.
-
Analyze the binding site environment: Characterize the key amino acid residues in the binding pocket in terms of their hydrophobicity, charge, and hydrogen-bonding potential.
Step 3: Interaction Hotspot Mapping and Feature Generation
-
Identify potential interaction points within the binding site. This can be done by analyzing the interactions of a co-crystallized ligand or by using computational probes to map the binding pocket.
Step 4: Pharmacophore Model Construction
-
Translate the identified interaction points into pharmacophoric features. For example, a hydrogen bond-donating residue in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore model.
-
Define the spatial constraints (distances and angles) between the features based on the geometry of the binding site.
Validation of ROCK Inhibitor Pharmacophore Models
Model validation is a critical step to ensure the predictive power and reliability of the generated pharmacophore model. [16][17]A robustly validated model should be able to distinguish between active and inactive compounds.
Internal and External Validation
-
Internal Validation (Test Set): The model's ability to predict the activity of the compounds in the test set (which were not used in model generation) is assessed. For 3D-QSAR models, statistical parameters such as the correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set are calculated. [12]* External Validation: The model is challenged with an external set of compounds with known activities that were not part of the initial dataset.
Decoy Set Screening and Statistical Metrics
A common and rigorous validation method involves screening a database containing a small number of known active ROCK inhibitors seeded within a much larger set of "decoy" molecules. [18]Decoys are compounds that are physically similar (e.g., molecular weight, logP) to the actives but are topologically distinct and assumed to be inactive.
Key Statistical Metrics for Validation:
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection. [8][12][19][20][21]* Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity). The area under the ROC curve (AUC) is a measure of the model's ability to discriminate between actives and inactives, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance. [17][22][23] Table 2: Typical Statistical Parameters for a Validated Pharmacophore Model
| Parameter | Description | Desirable Value |
| Correlation Coefficient (R²) | A measure of the correlation between the predicted and actual activities for the training set. | > 0.9 |
| Cross-validated R² (Q²) | A measure of the model's predictive power for the test set. | > 0.5 |
| Enrichment Factor (EF) | The ratio of the hit rate in a subset of the database to the hit rate in the entire database. | Significantly > 1 |
| Area Under ROC Curve (AUC) | The overall performance of a model in distinguishing between active and inactive compounds. | > 0.7 |
Application of Pharmacophore Models in ROCK Inhibitor Discovery
Validated pharmacophore models serve as powerful tools in the drug discovery pipeline.
-
Virtual Screening: The pharmacophore model is used as a 3D query to search large compound libraries to identify novel chemical scaffolds with the potential to inhibit ROCK.
-
Lead Optimization: The model can guide the structural modification of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. By understanding the key pharmacophoric features, medicinal chemists can make more informed decisions about which modifications are likely to be beneficial.
Conclusion
Pharmacophore modeling is an indispensable computational strategy in the modern drug discovery paradigm for ROCK inhibitors. By distilling the complex interactions between a ligand and its target into a simple yet powerful 3D representation, pharmacophore models provide a rational and efficient framework for the identification and optimization of novel therapeutic agents. The methodologies and validation techniques outlined in this guide provide a solid foundation for researchers to develop and apply robust pharmacophore models in their quest for new and improved ROCK inhibitors.
References
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- Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current opinion in cell biology, 20(2), 242-248.
- Yang, Y., & Chen, Y. (2020). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 25(4), 664-673.
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Schrödinger. (n.d.). Structure-Based Pharmacophore Modeling. Retrieved from [Link]
- Akula, N., & Rathi, E. (2021). 3D-QSAR in drug design–a review. Current pharmaceutical design, 27(12), 1476-1488.
- Zhao, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4483.
- Truchon, J. F., & Bayly, C. I. (2007). Evaluating virtual screening methods: good and bad metrics for the “early recognition” problem.
- Singh, N., et al. (2015). Identification of Novel Rho-Kinase-II Inhibitors with Vasodilatory Activity. ACS medicinal chemistry letters, 6(9), 986-991.
- Jacobs, M., et al. (2006). The structure of dimeric ROCK I reveals the mechanism for ligand selectivity. Journal of Biological Chemistry, 281(1), 260-268.
- Kirchmair, J., et al. (2007). A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication.
- Mysinger, M. M., et al. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of medicinal chemistry, 55(14), 6582-6594.
- Alanzi, A. R., et al. (2025).
- Kaserer, T., et al. (2015). Pharmacophore models and pharmacophore-based virtual screening: concepts and applications exemplified on hydroxysteroid dehydrogenases. Molecules, 20(12), 22799-22832.
- Mandrekar, S. (2010). Receiver operating characteristic curve in diagnostic test assessment. Journal of thoracic oncology, 5(9), 1315.
- Popat, K. N., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Pharmaceutics, 16(10), 1250.
- Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1181-1191.
- Heikkilä, T., et al. (2011). Co-crystal structures of inhibitors with MRCKβ, a key regulator of tumor cell invasion. PloS one, 6(9), e24825.
- Feng, Y., et al. (2007). Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. Journal of medicinal chemistry, 50(10), 2297-2300.
- Boland, S., et al. (2022). Crystal structure of the Rho-associated coiled-coil kinase 2 inhibitor belumosudil bound to CK2α.
- Bender, A., & Glen, R. C. (2005). A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication.
- Sakkiah, S., et al. (2013). Pharmacophore-model-based virtual-screening approaches identified novel natural molecular candidates for treating human neuroblastoma. Molecules, 18(10), 12106-12124.
- de Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1181-1191.
- Popat, K. N., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Pharmaceutics, 16(10), 1250.
- Feng, Y., et al. (2007). Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. Journal of medicinal chemistry, 50(10), 2297-2300.
- Li, Y., et al. (2010). Molecular modeling studies of Rho kinase inhibitors using molecular docking and 3D-QSAR analysis. European journal of medicinal chemistry, 45(10), 4587-4593.
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Creative Biolabs. (n.d.). Structure-based Pharmacophore Modeling Service. Retrieved from [Link]
- Wieder, M., et al. (2017). Pharmacophore modeling of Janus kinase inhibitors: Tools for drug discovery and exposition prediction. International journal of molecular sciences, 18(5), 1057.
- Shah, M. B., et al. (2023).
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Popat, K. N., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. ResearchGate. Retrieved from [Link]
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Accelrys Software Inc. (2005). Discovery Studio Tutorials. Retrieved from [Link]
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Chemical Computing Group. (n.d.). Molecular Operating Environment (MOE). Retrieved from [Link]
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Wieder, M., et al. (2016). The receiver operating characteristic (ROC) curves and the two... ResearchGate. Retrieved from [Link]
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Islam, M. R., et al. (2021). 2D structural representation of ROCK1 binding pocket residues and their interactions with (A) Isoononin and (B) Candidissiol. ResearchGate. Retrieved from [Link]
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MOE Tutorials. (2023, January 28). How To Create And Use A Pharmacophore In MOE | MOE Tutorial [Video]. YouTube. [Link]
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Virtual Drug Screening. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening [Video]. YouTube. [Link]
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Tesmer, J. J., & Tesmer, A. M. (2017). Co-crystal structures reveal that the inhibitors bind in the... ResearchGate. Retrieved from [Link]
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Architecting Selectivity: A Technical Guide to Hinge-Binding Fragments in Serine/Threonine Kinase Inhibition
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the kinase hinge region acts as the primary "anchor." While the ATP-binding pocket is highly conserved across the human kinome, the subtle variations in the hinge backbone hydrogen-bonding capabilities—particularly in Serine/Threonine (Ser/Thr) kinases—offer a critical opportunity for designing high-affinity, selective inhibitors.
This guide moves beyond basic docking; it provides a rigorous structural and experimental framework for identifying, validating, and optimizing hinge-binding fragments. We focus on the causality of interaction, the "why" behind scaffold selection, and the "how" of self-validating screening protocols.
Part 1: Structural Anatomy of the Ser/Thr Hinge
The hinge region connects the N-terminal lobe (beta-sheet rich) and the C-terminal lobe (helical) of the kinase.[1] For Ser/Thr kinases, this region is the determinant of "Type I" inhibitor binding.
The Canonical Interaction Map
The adenine ring of ATP binds via a bidentate hydrogen bond network. To displace ATP effectively, a fragment must mimic or improve upon these interactions. The residues are typically indexed relative to the Gatekeeper (GK) residue.[1][2]
-
GK+1 (Backbone Carbonyl): Acts as a Hydrogen Bond Acceptor .[3]
-
GK+3 (Backbone Amide): Acts as a Hydrogen Bond Donor .[3]
-
GK+3 (Backbone Carbonyl): Acts as a Hydrogen Bond Acceptor .[3][4]
Note: In many Ser/Thr kinases (e.g., CDKs, PKA), the GK+3 residue plays a dual role. However, exceptions exist. For instance, Pim-1 kinase contains a Proline insertion in the hinge, deleting the hydrogen bond donor at GK+3, which necessitates non-canonical donor-acceptor motifs (e.g., organometallic or weak C-H...O interactions).
Visualization: Hinge Interaction Logic
The following diagram illustrates the canonical "Acceptor-Donor-Acceptor" (A-D-A) motif required by the kinase backbone.
Figure 1: Canonical hydrogen bonding network between the kinase hinge backbone and a theoretical inhibitor fragment. Note the complementarity of Donor/Acceptor sites.
Part 2: Privileged Scaffolds for Ser/Thr Kinases[5]
Not all heterocycles are created equal. "Privileged structures" are those that inherently possess the geometry to satisfy the hinge H-bond requirements while offering vectors for growth into the solvent front or back pocket.
Comparative Scaffold Analysis
| Scaffold Class | H-Bond Motif (Ligand) | Key Ser/Thr Targets | Structural Insight |
| Aminopyrimidines | Donor-Acceptor (D-A) | CDKs, MAPK | The C2-amino group acts as a donor to GK+1; Ring N1 accepts from GK+3. High ligand efficiency (LE). |
| Indazoles | Donor-Acceptor (D-A) | CLK1, JNK | Binds active (DFG-in) conformations. The NH of the pyrazole ring donates to GK+1. |
| 7-Azaindoles | Donor-Acceptor (D-A) | CAMKK2, PKA | Excellent mimic of the Adenine purine core. Often requires substitution at C3 to displace water. |
| Pyrazolo[1,5-a]pyrimidines | Acceptor-Donor-Acceptor | B-Raf, CK2 | Tricyclic-like geometry allows interaction with both GK+1 and GK+3 carbonyls. |
| Thiadiazoles | Non-Canonical | IRAK4 | Uses polarized C-H bonds to mimic donors.[5] Useful for "scaffold hopping" to avoid patent space. |
Expert Insight: When selecting a scaffold, prioritize Ligand Efficiency (LE) over raw potency. A fragment with an IC50 of 50 µM and MW < 200 Da is a superior starting point to a 1 µM hit with MW > 350 Da. The former has "room to grow"; the latter is likely bloated with non-specific hydrophobic interactions.
Part 3: Experimental Workflow for Fragment Screening
To ensure data integrity, we utilize a biophysical cascade that filters out false positives (aggregators, assay interferers) before structural confirmation.
Step 1: Surface Plasmon Resonance (SPR) "Clean Screen"
SPR is the gold standard for fragment screening due to its sensitivity to low-affinity interactions (
Protocol:
-
Immobilization: Biotinylate the target kinase (e.g., via Avi-tag) to ensure uniform orientation on a Streptavidin (SA) or NeutrAvidin chip. Avoid amine coupling, which can occlude the hinge lysine.
-
Solvent Correction: Fragments are dissolved in DMSO. Run a DMSO calibration curve (3% - 5%) to correct for bulk refractive index changes.
-
Binding Assay: Inject fragments at a fixed concentration (e.g., 50-100 µM).
-
Triage: Discard compounds with "square wave" sensorgrams (non-specific binding) or super-stoichiometric binding (
).
Step 2: Orthogonal Validation (Thermal Shift / NMR)
SPR hits must be validated by a method that detects conformational stability or direct atomic interaction.
-
Thermal Shift (DSF): A positive shift (
) indicates stabilization. Caution: Some hinge binders do not significantly stabilize the global fold. -
Ligand-Observed NMR (STD/WaterLOGSY): Confirms the ligand is binding to the protein in solution.
Step 3: X-Ray Crystallography (Soaking)
The ultimate validation. Without a structure, you are flying blind.
-
Soaking: High-concentration fragment soaks (10-50 mM) into apo crystals.
-
Cryo-protection: Ensure the fragment is present in the cryo-solution to prevent "washout" during freezing.
Visualization: The Screening Cascade
Figure 2: The self-validating screening funnel. Only fragments that pass biophysical triage proceed to resource-intensive crystallography.
Part 4: Optimization & Growth Strategies
Once a hinge-binding fragment is crystallized, the goal is to grow the molecule to increase potency and selectivity.
Vector Analysis
Identify the carbon atoms on the scaffold that point towards:
-
The Solvent Front: Growth here improves solubility and can reach the ribose-binding pocket.
-
The Gatekeeper: Growth here (e.g., adding a bulky group) can induce selectivity if the target has a small gatekeeper (Thr/Ala) vs. a large one (Met/Phe) in off-targets.
WaterMap and Entropy
High-resolution structures often reveal "unhappy" (high-energy) water molecules trapped in the back of the ATP pocket.
-
Strategy: Design substituents (e.g., trifluoromethyl, cyclopropyl) that displace these waters.
-
Thermodynamics: Releasing a trapped water molecule into the bulk solvent provides a significant entropic gain (
), drastically improving affinity without adding excessive molecular weight.
References
-
Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. Link
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling. Annual Review of Biochemistry. Link
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link
-
Eduful, B., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Link
-
Coyne, A. G., & Abell, C. (2011). Fragment-based approaches to the development of kinase inhibitors. Current Opinion in Chemical Biology. Link
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Introduction: The Strategic Importance of the Pyridine-Amino-Benzoic Acid Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridine-Amino-Benzoic Acids
Prepared by: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a foundation for the development of a wide array of therapeutic agents. The pyridine-amino-benzoic acid core is a quintessential example of such a scaffold. It is a key structural motif found in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][][3][4] Its prevalence stems from a unique combination of features: the aromatic, electron-deficient pyridine ring, which can act as a bioisosteric replacement for a phenyl group[][5]; a nucleophilic amino group; and an acidic carboxylic acid moiety. This trifecta of functional groups provides a versatile platform for molecular interactions within biological systems.
Understanding the structure-activity relationship (SAR) of this scaffold is paramount for drug development professionals. SAR studies systematically investigate how modifications to a molecule's structure affect its biological activity, providing a rational basis for designing more potent, selective, and safer drugs. This guide offers a deep dive into the SAR of pyridine-amino-benzoic acids, moving beyond a simple catalog of derivatives to explain the causal relationships between structural features and biological outcomes. We will explore the pharmacophoric contributions of each component, analyze the impact of structural modifications, and provide validated experimental protocols for synthesis and evaluation, grounding our discussion in established scientific principles.
Deconstructing the Core: Pharmacophoric Roles of the Key Moieties
The therapeutic potential of a pyridine-amino-benzoic acid derivative is fundamentally governed by the interplay of its three constituent parts. The precise spatial arrangement and electronic properties of the pyridine ring, the amino group, and the carboxylic acid dictate how the molecule recognizes and interacts with its biological target.
-
The Pyridine Ring: Unlike a simple benzene ring, the nitrogen atom in the pyridine ring imparts distinct electronic characteristics. It is an electron-deficient heterocycle, which influences its stacking interactions and makes the adjacent carbons more electropositive.[5] The nitrogen atom itself is a key hydrogen bond acceptor, a critical interaction point for anchoring the molecule within a target's binding site.[5] Furthermore, the position of the nitrogen atom relative to the other substituents (isomers like picolinic, nicotinic, and isonicotinic acids) significantly alters the molecule's geometry and electronic distribution, impacting its pharmacological profile.[4][6]
-
The Amino Group: The amino group primarily functions as a potent hydrogen bond donor. Its basicity and nucleophilicity allow for various chemical modifications and interactions. The position of the amino group is crucial; for instance, para-substituted aminobenzoic acid derivatives have shown greater activity as cholinesterase inhibitors compared to other isomers.[1]
-
The Carboxylic Acid Group: This functional group is a versatile hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to form a carboxylate anion, which can engage in strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's active site. This interaction is often a critical determinant of binding affinity.[7][8]
Caption: Core pharmacophoric features of the pyridine-amino-benzoic acid scaffold.
Navigating the Structure-Activity Landscape
The systematic modification of the pyridine-amino-benzoic acid scaffold has yielded crucial insights into the structural requirements for biological activity. The following analysis dissects the SAR based on alterations to each key functional group.
A. Modifications of the Carboxylic Acid Group
The acidic nature of the carboxyl group is often essential for activity, especially in enzyme inhibition where it may mimic a natural substrate.
-
Esterification and Amidation: Converting the carboxylic acid to an ester or an amide typically reduces or abolishes activity, particularly when a negative charge is required for binding.[7] For example, in studies on inhibitors of the E. coli H2-pteroate synthesizing system, which uses p-aminobenzoic acid (PABA) as a substrate, derivatives with ester, amide, or ketone functions in place of the carboxyl group showed a strong reduction in their ability to compete with PABA.[7] This suggests that the anionic carboxylate is critical for recognition at the enzyme's active site.
-
Bioisosteric Replacement: This strategy involves replacing the carboxylic acid with a different functional group that retains similar physical or chemical properties, often to improve pharmacokinetic parameters like metabolic stability or cell permeability.[9][10]
-
Sulfonamides: As mimics of PABA, sulfonamides are classic bioisosteres of carboxylic acids.[9] They are weaker acids (pKa ~9-10) than carboxylic acids (pKa ~4-5) but can still engage in similar hydrogen bonding interactions.[9]
-
Acyl Sulfonamides: To better mimic the acidity of carboxylic acids, acyl sulfonamides have been successfully employed, leading to significant increases in potency in some inhibitor classes.[9]
-
4-Pyridone-3-carboxylic acid: This moiety has been identified as an effective bioisostere for benzoic acid, providing compounds with similar enzyme-inhibitory activity but improved cellular activity in some cases.[11]
-
B. Modifications of the Amino Group
The position and substitution of the amino group are critical variables influencing potency and selectivity.
-
Positional Isomerism: The relative position of the amino group to the carboxyl group significantly impacts biological activity. As noted, para-aminobenzoic acid derivatives often exhibit greater potency than their ortho or meta counterparts in certain assays, such as cholinesterase inhibition.[1]
-
N-Substitution: Adding substituents to the amino nitrogen can modulate activity. For instance, the synthesis of derivatives via reaction with aromatic halides can lead to compounds with varied biological profiles.[1][12] The size, lipophilicity, and electronic nature of the substituent must be carefully considered to avoid steric clashes and optimize interactions within the binding pocket.
C. Modifications of the Pyridine Ring
Decorating the pyridine ring with various substituents is a common strategy to fine-tune activity and physicochemical properties.
-
Substituent Effects: The electronic properties of substituents can enhance or diminish activity. Studies on the antiproliferative activity of pyridine derivatives have shown that the presence of groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance activity.[3] Conversely, bulky groups or certain halogen atoms can be detrimental, possibly due to steric hindrance or unfavorable electronic effects.[3]
-
Positional Impact: The location of the substituent on the ring is as important as its identity. Substituents can influence the pKa of the pyridine nitrogen and the overall conformation of the molecule, thereby affecting target binding.
| Structural Modification | General Impact on Activity | Rationale / Causality |
| Carboxylic Acid -> Ester/Amide | ↓ | Loss of negative charge often critical for ionic interactions with the target protein.[7] |
| Carboxylic Acid -> Sulfonamide | ↔ or ↓ | Bioisosteric replacement that maintains H-bonding but alters acidity (pKa) and geometry.[9] |
| Amino Group Position (Ortho/Meta) | ↓ (vs. Para) | Suboptimal geometry for fitting into the active site of certain enzymes (e.g., cholinesterases).[1] |
| Pyridine Ring Substitution (-OH, -OMe) | ↑ | Can introduce new hydrogen bonding interactions or favorably alter electronic properties.[3] |
| Pyridine Ring Substitution (Bulky Groups) | ↓ | May cause steric clashes within the target's binding pocket, preventing optimal binding.[3] |
Case Study: Inhibition of Dihydropteroate Synthase
A classic and illustrative example of the SAR of this scaffold is its role in inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. Bacteria synthesize their own folate, for which p-aminobenzoic acid (PABA) is an essential precursor. Mammals, in contrast, obtain folate from their diet, making this pathway an excellent target for selective antibacterial agents.
Sulfonamides, the first commercially successful antibiotics, are structural mimics of PABA. They act as competitive inhibitors of DHPS, competing with PABA for the enzyme's active site.[10] The SAR for this class is well-defined:
-
The p-aminobenzoyl moiety is crucial: Any compound intended to compete with PABA must possess this core structure or a very close bioisosteric equivalent.[7]
-
An acidic group is required: The carboxylate of PABA is mimicked by the acidic sulfonamide group. Ionization at physiological pH appears to be a decisive factor for incorporation and binding.[8]
-
Substitutions on the amino group or carboxyl group are detrimental: As discussed, modifying these groups disrupts the key interactions necessary for enzyme recognition.[7]
Caption: Inhibition of the bacterial folate synthesis pathway by PABA analogs.
Experimental Protocols: A Self-Validating Approach
To rationally design and validate new analogs, robust and reproducible experimental workflows are essential. The following protocols describe the synthesis of a representative derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of 2-(4-Aminosulfonylanilino)pyridine-3-carboxylic Acid
This protocol describes a copper-catalyzed Ullmann condensation to couple a chloropyridine derivative with a sulfonamide, a common method for creating such scaffolds.[13]
Materials:
-
2-Chloropyridine-3-carboxylic acid
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Potassium carbonate (K₂CO₃)
-
Copper powder
-
2-Ethoxyethanol (solvent)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloropyridine-3-carboxylic acid (1.0 mmol), sulfanilamide (1.1 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of copper powder (approx. 0.1 mmol).
-
Solvent Addition: Add 10 mL of 2-ethoxyethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 135°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into 50 mL of water and stir.
-
Purification: Filter the solution to remove the copper catalyst. Acidify the filtrate with 2M HCl until a precipitate forms (pH ~4-5).
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic (anticancer) activity.[14]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridine-amino-benzoic acid derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Integrated workflow for the synthesis and biological evaluation of analogs.
Conclusion and Future Perspectives
The pyridine-amino-benzoic acid scaffold remains a highly productive platform in modern drug discovery. The structure-activity relationships discussed herein highlight a clear logic: the molecule's activity is a finely tuned balance between the steric, electronic, and hydrogen-bonding properties of its three core components. The carboxylic acid (or a suitable bioisostere) often serves as the primary anchor, while the amino group and substituted pyridine ring provide additional interactions that determine potency and selectivity.
Future research will undoubtedly leverage computational chemistry and machine learning to predict the activity of novel analogs with greater accuracy, accelerating the design-synthesis-test cycle. The exploration of novel bioisosteric replacements for both the carboxylic acid and the pyridine ring will continue to yield compounds with improved drug-like properties. As our understanding of complex biological pathways deepens, this versatile and "privileged" scaffold will continue to be a starting point for the development of next-generation therapeutics targeting a wide range of human diseases.
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Kalaycı, M., Türkeş, C., Arslan, M., & Demir, Y. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354, 2000282. Available at: [Link]
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Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6969. Available at: [Link]
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Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353-1361. Available at: [Link]
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Singh, S., et al. (2018). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 11(3), 591-595. Available at: [Link]
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de Groot, N., et al. (1977). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of Medicinal Chemistry, 20(2), 233-236. Available at: [Link]
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Arman, H. D., & Tiekink, E. R. (2012). 2-Aminobenzoic acid–4-(pyridin-4-yldisulfanyl)pyridine (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3361. Available at: [Link]
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Torres, E., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(11), 1917-1923. Available at: [Link]
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López-López, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(12), 4872. Available at: [Link]
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Strauss, E., et al. (1941). Effect of P-Aminobenzoic Acid on Therapeutic and Toxic Action of Sulfapyridine. Experimental Biology and Medicine, 47(1), 133-135. Available at: [Link]
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Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128358. Available at: [Link]
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Kumar, A., et al. (2015). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 3(1), 39-51. Available at: [Link]
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Taha, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ResearchGate. Available at: [Link]
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Özbek, F. E. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Hittite Journal of Science and Engineering, 6(1), 63-68. Available at: [Link]
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Lee, S., et al. (2019). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 2(1), 1-8. Available at: [Link]
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Surov, A. O., et al. (2015). Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments. CrystEngComm, 17(38), 7356-7366. Available at: [Link]
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ChemBK. (2024). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID. Available at: [Link]
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- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
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- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid molecular weight and formula
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic Acid
Executive Summary
This compound is a zwitterionic secondary amine serving as a critical "privileged scaffold" in fragment-based drug discovery (FBDD). Structurally, it functions as a semi-rigid linker connecting a polar acidic moiety (benzoic acid) with a basic heteroaromatic system (pyridine). This dual functionality allows it to probe adjacent pockets in protein binding sites—specifically within kinase domains (e.g., ROCK, PKA) where the carboxylic acid often interacts with the solvent front or lysine residues, while the pyridine moiety engages in hinge-region hydrogen bonding.
This guide provides a definitive reference for the molecule’s physicochemical properties, a validated synthetic protocol for its generation via reductive amination, and its analytical characterization.
Physicochemical Characterization
The molecule exists as a zwitterion in neutral aqueous media, driven by the disparate pKa values of the carboxylic acid and the pyridine nitrogen. Understanding this ionization state is critical for solubility optimization and LC-MS method development.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| Chemical Name | This compound | IUPAC |
| CAS Registry Number | 714213-01-1 | |
| Molecular Formula | C₁₃H₁₂N₂O₂ | |
| Molecular Weight | 228.25 g/mol | Monoisotopic Mass: 228.0899 Da |
| Appearance | Off-white to pale yellow solid | Oxidative sensitivity (amine) |
| Calculated LogP | 1.94 | Moderate lipophilicity |
| pKa (Acid) | ~4.0 (Carboxylic Acid) | Ionized at physiological pH |
| pKa (Base) | ~5.3 (Pyridine Nitrogen) | Protonated in acidic media |
| H-Bond Donors | 2 | (NH, OH) |
| H-Bond Acceptors | 4 | (C=O, OH, Pyridine-N, Amine-N) |
Synthetic Methodology: Reductive Amination
Causality & Logic: Direct alkylation of 3-aminobenzoic acid with 4-(chloromethyl)pyridine is prone to over-alkylation (quaternization). Therefore, a stepwise reductive amination is the superior protocol. We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (NaBH₄) because STAB is milder and allows for the "one-pot" formation of the intermediate imine without reducing the aldehyde competitively before imine formation is complete.
Protocol: One-Pot Reductive Amination
Reagents:
-
3-Aminobenzoic acid (1.0 eq)[1]
-
4-Pyridinecarboxaldehyde (1.05 eq)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH) (Solvent)
Step-by-Step Workflow:
-
Imine Formation (The Thermodynamic Sink):
-
Charge a reaction vessel with 3-aminobenzoic acid and 4-pyridinecarboxaldehyde in DCE.
-
Add AcOH. The acid catalyzes the dehydration of the hemiaminal intermediate.
-
Validation: Stir at room temperature for 2 hours. Monitor via TLC or LC-MS for the disappearance of the aniline starting material and formation of the imine (Schiff base).
-
-
Selective Reduction:
-
Cool the mixture to 0°C.
-
Add STAB portion-wise. Note: Portion-wise addition prevents exotherms and maintains selectivity.
-
Allow the reaction to warm to room temperature and stir overnight. The STAB selectively reduces the protonated iminium ion, not the aldehyde.
-
-
Workup (Isoelectric Precipitation):
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Critical Step: The product is amphoteric. Adjust the aqueous layer pH to ~4.5–5.0 (the isoelectric point). The zwitterion has minimum solubility here and will precipitate.
-
Filter the solid.[2] If no precipitate forms (due to high dilution), extract with EtOAc/n-Butanol (3:1) to pull the polar zwitterion into the organic phase.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
-
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the reaction flow and the critical decision points in the synthesis.
Caption: Figure 1. One-pot reductive amination workflow utilizing STAB for selective imine reduction.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
1. Mass Spectrometry (LC-MS):
-
Expected Ion: [M+H]⁺ = 229.26 Da.
-
Fragmentation Pattern: High collision energy often cleaves the benzylic C-N bond, yielding a tropylium-like pyridine fragment (m/z ~92) and the aminobenzoic acid fragment.
2. ¹H NMR Spectroscopy (DMSO-d₆):
-
Methylene Bridge: Look for a singlet (or doublet if coupling to NH) integrating to 2H around δ 4.4–4.6 ppm . This confirms the reduction of the imine (CH=N) to the amine (CH₂-NH).
-
Pyridine Ring: Two doublets (AA'BB' system) around δ 8.5 ppm (α-protons) and δ 7.3 ppm (β-protons).
-
Benzoic Acid: Broad singlet >12 ppm (COOH), often invisible if exchangeable.
-
Amine Proton: Broad triplet/singlet around δ 6.5–7.0 ppm (exchangeable with D₂O).
Biopharmaceutical Context
Pharmacophore Mapping: This molecule is a classic Type II Kinase Inhibitor fragment .
-
The Pyridine: Acts as a hydrogen bond acceptor, often targeting the hinge region of kinases (e.g., mimicking the adenine ring of ATP).
-
The Benzoic Acid: Extends into the solvent-exposed region or interacts with the conserved catalytic lysine (via salt bridge).
-
The Linker: The secondary amine provides rotational freedom, allowing the molecule to adopt a "V-shape" conformation (dihedral angle ~60°) to fit into the ATP-binding cleft.
Drug Development Relevance: Researchers utilize this scaffold to synthesize inhibitors for ROCK (Rho-associated protein kinase) . The structure mimics the core of Y-27632, a standard ROCK inhibitor, but replaces the cyclohexane/amide system with a simplified benzoic acid linker for improved solubility and metabolic stability profiles.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 935190, this compound. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]
-
Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.[3] Acta Crystallographica Section E. (Structural analysis of the imine precursor). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic Acid via Reductive Amination: An Application Note and Protocol
Introduction: The Significance of N-Arylmethyl Aminobenzoic Acid Scaffolds
In the landscape of modern drug discovery and materials science, the design and synthesis of novel molecular architectures with tailored functional properties are of paramount importance. Among these, N-arylmethyl aminobenzoic acids represent a privileged scaffold. The strategic combination of a flexible aminomethyl linker, a biologically relevant pyridine ring, and a versatile benzoic acid moiety bestows upon these molecules a unique combination of structural and physicochemical properties. These properties make them attractive candidates for investigation in diverse fields, including as intermediates in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The title compound, 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, embodies this structural motif and serves as a valuable building block for the elaboration of more complex molecular targets. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a direct reductive amination, a cornerstone reaction in contemporary organic synthesis.[2]
The Strategic Choice of Reductive Amination
Reductive amination stands as a powerful and highly efficient method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines, which is often plagued by overalkylation.[3] The reaction proceeds through the in-situ formation of an imine or iminium ion from the condensation of a carbonyl compound (in this case, pyridine-4-carbaldehyde) and an amine (3-aminobenzoic acid), followed by its immediate reduction to the corresponding amine.[2]
Mechanism of the One-Pot Reductive Amination
The direct, or one-pot, reductive amination is a favored approach due to its operational simplicity and efficiency.[2] The reaction cascade can be dissected into two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amino group of 3-aminobenzoic acid on the carbonyl carbon of pyridine-4-carbaldehyde. This is followed by dehydration to form the corresponding imine. In the presence of an acid catalyst, the imine nitrogen can be protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A mild and selective reducing agent is then employed to deliver a hydride to the electrophilic carbon of the imine/iminium ion, yielding the final secondary amine product.
The choice of the reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as the reagent of choice for this transformation.[4][5] The steric bulk and the electron-withdrawing effect of the three acetoxy groups attenuate the reactivity of the borohydride, rendering it incapable of reducing the aldehyde at a significant rate but highly effective in reducing the more reactive iminium ion.[5]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound, optimized for laboratory scale.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties & Safety Precautions |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 99-05-8 | White to light tan crystalline powder. Handle with care. |
| Pyridine-4-carbaldehyde | C₆H₅NO | 107.11 | 872-85-5 | Colorless to yellow liquid. Corrosive. Handle in a fume hood. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | White powder. Moisture sensitive. Reacts with water to release flammable gas. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Colorless liquid. Toxic and carcinogenic. Use in a well-ventilated fume hood. |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | Colorless liquid. Corrosive. Causes severe skin burns and eye damage. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | Basic solution. Use for quenching. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | White powder. Used as a drying agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid. Flammable. Used for extraction. |
| Hexanes | C₆H₁₄ (isomers) | ~86.18 | - | Flammable liquid. Used for purification. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminobenzoic acid (1.37 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture to dissolve the 3-aminobenzoic acid. Gentle warming may be required.
-
Addition of Aldehyde: To the stirred solution, add pyridine-4-carbaldehyde (1.07 g, 10.0 mmol, 1.0 equiv.) via syringe.
-
Addition of Acetic Acid: Add glacial acetic acid (0.60 mL, 10.5 mmol, 1.05 equiv.) to the reaction mixture. The addition of a catalytic amount of acid can facilitate imine formation, particularly with weakly basic anilines.[3]
-
Addition of Reducing Agent: In one portion, add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture. Caution: The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) may occur.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₂N₂O₂
-
Molecular Weight: 228.25 g/mol [6]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons of both the benzoic acid and pyridine rings, a singlet for the methylene protons, and a broad singlet for the amine proton.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carboxylic acid carbon, and the aromatic and methylene carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (ESI+): m/z = 229.09 [M+H]⁺.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps of the synthesis.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reaction can be due to impure reagents or insufficient reaction time. The nucleophilicity of 3-aminobenzoic acid is reduced by the electron-withdrawing carboxylic acid group, which may necessitate longer reaction times or gentle heating.[7] Ensure all glassware is dry and the reaction is performed under an inert atmosphere as STAB is moisture-sensitive.[8]
-
Side Products: A potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is minimized by the use of the selective STAB reagent. Over-alkylation to form the tertiary amine is also a possibility but is generally slow.[5]
-
Purification Challenges: The amphoteric nature of the product (containing both an acidic carboxylic acid and a basic pyridine and secondary amine) can complicate extraction and purification. Careful pH adjustment during the work-up can be critical. Recrystallization from a protic solvent like ethanol/water is often effective.
Conclusion
This application note details a robust and reliable protocol for the synthesis of this compound via a direct reductive amination using sodium triacetoxyborohydride. The methodology described herein is well-suited for laboratory-scale synthesis and provides a foundation for the production of this valuable building block for further chemical exploration. The principles and techniques outlined are broadly applicable to the synthesis of a wide range of secondary amines, making this a valuable addition to the repertoire of medicinal and synthetic chemists.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination. [Link]
-
Matshwele, J. T. P., Odisitse, S., Mazimba, O., Julius, L. G., Mogatwe, T., & Nareetsile, F. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203–1206. [Link]
-
Nickel(II)-Catalyzed Reductive Amination of Carboxylic Acids with Amines. (2025). The Journal of Organic Chemistry. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). IntechOpen. [Link]
- Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (2011).
-
Reductive amination of tertiary anilines and aldehydes. (2013). PubMed. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. (2022). Pure and Applied Chemistry. [Link]
-
Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. (2023). Chemical Science. [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). University of Oregon. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2015). ResearchGate. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Benzocaine Synthesis. (n.d.). University of the Fraser Valley. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. [Link]
- Process for purifying p-aminobenzoic. (1956).
-
3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. (2013). Bulletin of Faculty of Pharmacy, Cairo University. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
Polymorphism and crystallization of p-aminobenzoic acid. (2004). Crystal Growth & Design. [Link]
-
Crystal structures of the pyrazinamide-p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state. (2015). Acta Crystallographica Section C: Structural Chemistry. [Link]
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Application Notes and Protocols for the Preparation of Soft ROCK Inhibitors Utilizing Benzoic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the synthesis of soft Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a particular focus on leveraging benzoic acid-derived intermediates. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. It delves into the scientific rationale behind the "soft drug" design concept as applied to ROCK inhibitors, aiming to achieve localized therapeutic effects while minimizing systemic side effects. Detailed, step-by-step protocols for the synthesis of key ROCK inhibitors, Belumosudil and Netarsudil, are provided, highlighting the strategic use of benzoic acid scaffolds. Furthermore, this guide includes protocols for the characterization of these synthesized molecules and for assessing their metabolic stability, a crucial aspect of soft drug development.
Introduction: The Rationale for Soft ROCK Inhibitors
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the ROCK pathway has been implicated in the pathophysiology of numerous diseases, such as glaucoma, cardiovascular disorders, and autoimmune conditions.[1][2] Consequently, the development of ROCK inhibitors has emerged as a promising therapeutic strategy.
However, the systemic inhibition of ROCK can lead to undesirable side effects.[] The "soft drug" approach offers a compelling solution to this challenge. Soft drugs are pharmacologically active compounds designed to undergo predictable and rapid metabolism into inactive forms after exerting their therapeutic effect at the target site.[4][5] This design strategy is particularly advantageous for localized treatments, such as ophthalmic solutions for glaucoma, where high local efficacy is desired with minimal systemic exposure. A common strategy in soft drug design is the incorporation of metabolically labile ester functional groups, which can be readily hydrolyzed by ubiquitous esterase enzymes in the systemic circulation to an inactive carboxylic acid metabolite.[]
This guide focuses on the synthesis of soft ROCK inhibitors that utilize benzoic acid and its derivatives as key building blocks. These aromatic carboxylic acids provide a versatile scaffold for the elaboration of complex molecules with the desired pharmacological activity and metabolic properties.
The Role of the ROCK Signaling Pathway in Disease
The ROCK signaling pathway, a downstream effector of the small GTPase RhoA, plays a pivotal role in a multitude of cellular functions. Its overactivation is a contributing factor to the pathology of various diseases, making it an attractive target for therapeutic intervention.
-
Cardiovascular Disease: The RhoA/ROCK pathway is implicated in vascular smooth muscle contraction, endothelial dysfunction, and cardiac hypertrophy, all of which are hallmarks of cardiovascular diseases like hypertension and atherosclerosis.[7]
-
Autoimmune Diseases: ROCK signaling is involved in the differentiation and function of immune cells. For instance, the ROCK2 isoform plays a role in the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs).[8] Inhibition of ROCK2 can suppress pro-inflammatory responses, offering a therapeutic avenue for autoimmune conditions like chronic graft-versus-host disease (cGVHD).[8][9]
Visualizing the ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in mediating cellular responses.
Caption: The ROCK Signaling Pathway.
Synthesis of Soft ROCK Inhibitors: Protocols and Methodologies
This section provides detailed protocols for the synthesis of two prominent soft ROCK inhibitors, Belumosudil and Netarsudil, both of which are synthesized from benzoic acid-derived intermediates.
Synthesis of Belumosudil
Belumosudil (formerly KD025) is a selective ROCK2 inhibitor approved for the treatment of chronic graft-versus-host disease.[9] Its synthesis involves a multi-step sequence starting from methyl 3-hydroxybenzoate.[10]
Caption: Synthetic workflow for Belumosudil.
Step 1: Synthesis of methyl 3-(2-(isopropylamino)-2-oxoethoxy)benzoate (Ether Intermediate)
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
To this mixture, add 2-bromo-N-isopropylacetamide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether intermediate.
Step 2: Synthesis of 3-(2-(isopropylamino)-2-oxoethoxy)benzoic acid (Carboxylic Acid)
-
Dissolve the ether intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step 3: Synthesis of N-(2-carbamoylphenyl)-3-(2-(isopropylamino)-2-oxoethoxy)benzamide (Amide Intermediate)
-
Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.[11]
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting crude acid chloride in DCM and add it dropwise to a solution of 2-aminobenzamide (1.2 eq) and a base such as triethylamine (2.0 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Step 4: Synthesis of 2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazolin-4(3H)-one (Quinazolinone)
-
Dissolve the amide intermediate (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base like sodium hydroxide (e.g., 2N NaOH) (2.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After cooling, neutralize the reaction mixture with acetic acid, which will precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the quinazolinone.
Step 5: Synthesis of 4-chloro-2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazoline (Chloroquinazoline)
-
Suspend the quinazolinone (1.0 eq) in thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base such as sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the chloroquinazoline.
Step 6: Synthesis of Belumosudil
-
Dissolve the chloroquinazoline (1.0 eq) and 5-aminoindazole (1.2 eq) in a solvent such as isopropanol.
-
Add a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux for 12-24 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture, and the product may precipitate. If so, filter the solid and wash with a cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography to yield Belumosudil.
Synthesis of Netarsudil
Netarsudil is a ROCK inhibitor used for the treatment of glaucoma.[12] Its synthesis features an asymmetric step employing an Evans chiral auxiliary to establish the desired stereochemistry. The starting material is a derivative of phenylacetic acid, which contains a 2,4-dimethylbenzoate ester.[13]
Caption: Synthetic workflow for Netarsudil.
Step 1: Acylation of Evans Auxiliary
-
To a solution of the starting phenylacetic acid derivative (1.0 eq) in an anhydrous aprotic solvent like DCM at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 1-2 hours, then remove the solvent and excess reagent under vacuum.
-
In a separate flask, dissolve (R)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add the previously prepared acid chloride solution in THF to the lithiated auxiliary solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the acylated auxiliary.
Step 2: Asymmetric Alkylation
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a base such as lithium hexamethyldisilazide (LiHMDS) (1.2 eq) and stir for 30 minutes to form the enolate.
-
Add a solution of N-Boc-1-aminomethylbenzotriazole (1.2 eq) in THF.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
-
Purify by column chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1) and cool to 0 °C.
-
Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide monohydrate (1.3 eq).
-
Stir at 0 °C for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with DCM to remove the cleaved auxiliary.
-
Acidify the aqueous layer with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the chiral carboxylic acid.
Step 4: Amide Coupling
-
Dissolve the chiral carboxylic acid (1.0 eq) and 6-aminoisoquinoline (1.1 eq) in an aprotic solvent like DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layers with saturated aqueous lithium chloride solution, then brine, dry, and concentrate.
-
Purify by column chromatography to obtain N-Boc-protected Netarsudil.
Step 5: Boc Deprotection
-
Dissolve the N-Boc-protected Netarsudil (1.0 eq) in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid in dioxane (e.g., 4M solution) or trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-4 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be purified by recrystallization or precipitation to afford Netarsudil.
Analytical Characterization
Thorough characterization of the synthesized ROCK inhibitors and their intermediates is essential to confirm their identity, purity, and structural integrity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should be consistent with the proposed chemical structure, showing the correct chemical shifts, coupling constants, and integration for all protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.[14] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and, with a chiral stationary phase, enantiomeric excess. | A single major peak should be observed, indicating high purity. For chiral molecules like Netarsudil, chiral HPLC is used to determine the enantiomeric excess (e.g., >99% ee).[7][15] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for functional groups such as C=O (amide, ester, carboxylic acid), N-H (amine, amide), and aromatic C-H should be present. |
Assessing the "Soft" Drug Properties: Esterase Stability Assay
A key feature of soft ROCK inhibitors is their designed metabolic lability. An in vitro esterase stability assay is a critical experiment to evaluate this property.
Protocol: In Vitro Plasma Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., Netarsudil) in a suitable organic solvent like DMSO at a high concentration (e.g., 10 mM).
-
Thaw plasma (human, rat, or other species of interest) on ice.
-
-
Assay Procedure:
-
Pre-warm the plasma to 37 °C.
-
Spike the test compound from the stock solution into the pre-warmed plasma to a final concentration of, for example, 1-10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-drug mixture.[16]
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and the formation of the inactive carboxylic acid metabolite at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot will give the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
A short half-life in plasma is indicative of rapid metabolic inactivation by esterases, a desirable characteristic for a soft drug.
Conclusion
The synthesis of soft ROCK inhibitors using benzoic acid intermediates represents a sophisticated approach in medicinal chemistry to develop safer and more effective therapeutics. The detailed protocols and application notes provided herein offer a practical guide for researchers in this field. By understanding the underlying principles of soft drug design and mastering the synthetic and analytical techniques, scientists can contribute to the development of the next generation of targeted therapies with improved therapeutic indices.
References
- Belumosudil: Synthesis and Description - ChemicalBook. (2024, January 17).
- Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58-101.
- BOC Sciences. (n.d.). Rho-Rock Signaling Pathway.
- Defert, O., & Boland, S. (2015). Design, synthesis, and biological evaluation of novel, highly active soft ROCK inhibitors. Journal of Medicinal Chemistry, 58(12), 5077-5093.
- deLong, M. A., & Sturdivant, J. M. (2019). Asymmetric Synthesis of Netarsudil: A New Therapeutic for Open-Angle Glaucoma. Synthesis, 51(04), 953-959.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Impagnatiello, F., et al. (2013). 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(23), 6442-6446.
- Iwashita, T., et al. (2017). Identification of esterase involved in the metabolism of two corticosteroid soft drugs. Biochemical Pharmacology, 127, 91-99.
- Loirand, G. (2006). Rho Kinases in Cardiovascular Physiology and Pathophysiology.
- MedKoo Biosciences. (n.d.). Belumosudil Synthetic Routes.
- Organic Syntheses. (n.d.). Amide Formation via Acyl Chloride.
- Satoh, T., & Hosokawa, M. (2006). The metabolic and toxicological importance of carboxylesterases. Toxicology and Applied Pharmacology, 214(3), 195-207.
- Sturdivant, J. M., et al. (2016). Discovery of the ROCK inhibitor netarsudil for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 26(10), 2475-2480.
- Thieme Chemistry. (2018). Asymmetric Synthesis of the Open-Angle Glaucoma Drug Netarsudil.
- WO2012040499A2 - Substituted quinazoline and pyridine derivatives as rock inhibitors - Google Patents. (n.d.).
- Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases, 5(2), e29846.
- US9238633B2 - Substituted beta-amino acid derivatives for use as rho kinase inhibitors - Google Patents. (n.d.).
- La Trobe University. (n.d.). Small Molecule Structure Characterisation.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Daicel Pharma Standards. (n.d.). Belumosudil Impurities and Synthesis.
- van den Heuvel, J. J., et al. (2017). Interpretation of MS-MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Journal of the American Society for Mass Spectrometry, 28(11), 2379-2396.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Reddy, B. K., et al. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 74(5), 418-423.
- BenchChem. (n.d.). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols.
- ACS Omega. (2019).
- Organic Syntheses. (n.d.). Preparation of an Acid Chloride from a Carboxylic Acid using Oxalyl Chloride.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
- US20210094918A1 - Process for the preparation of (s)-netarsudil,its salts and polymorphs - Google Patents. (n.d.).
- Technical Disclosure Commons. (2024).
- PMC. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Microbiology, 10, 1234.
- ResearchGate. (2022).
- Thieme. (2018). Asymmetric Synthesis of the Open-Angle Glaucoma Drug Netarsudil. Synfacts, 14(12), 1245.
- Google Patents. (2019). (12)
- ResearchGate. (2019). Asymmetric Synthesis of the ROCK inhibitor, Netarsudil: A New Therapeutic for Open-Angle Glaucoma.
- ResearchGate. (2014). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC-MS/MS.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Figshare. (2022). Identification and characterization of novel hydrolytic degradation products of netarsudil by LC-Q-TOF-MS/MS: In silico toxicity prediction.
- PMC. (2019).
- PMC. (2025). Real-world Canadian data on belumosudil therapy in heavily pretreated patients with steroid-refractory chronic graft-versus-host disease: treatment outcomes and risk factor analysis for failure-free survival.
- BioSpace. (2021). Kadmon Announces Pivotal Trial Data Published in the Journal Blood for REZUROCK(TM) (Belumosudil) in Chronic Graft-Versus-Host Disease (cGVHD).
- ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
- ResearchGate. (2025). UPLC METHOD DETERMINATION AND QUANTIFICATION OF BELUMOSUDIL AND ITS IMPURITIES IN THE HUMAN PLASMA SAMPLES.
- PMC. (2022). Correlation of Patient-Reported Outcomes with Clinical Organ Responses: Data from the Belumosudil Chronic Graft-versus-Host Disease Studies.
- Royal Society of Chemistry. (2016).
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Application Notes & Protocols: Crystallization of Small Molecule Kinase Inhibitor Fragments
Introduction: The Structural Imperative in Kinase Inhibitor Discovery
The study of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. These enzymes, which regulate a vast array of cellular processes, are often implicated in disease when their activity becomes dysregulated. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for developing novel kinase inhibitors. FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to the target protein. These fragments serve as starting points for the development of more potent and selective lead compounds.
Obtaining a high-resolution crystal structure of a kinase-fragment complex is the lynchpin of a successful FBDD campaign. It provides an unambiguous view of the binding event, revealing the precise interactions between the fragment and the protein. This structural blueprint is invaluable, guiding the medicinal chemistry strategy for evolving fragments into potent drug candidates. However, the path to a well-diffracting crystal of a kinase-fragment complex is often challenging, requiring a systematic and multi-faceted approach.
This guide provides a comprehensive overview of the strategies, methodologies, and field-proven insights for successfully crystallizing small molecule kinase inhibitor fragments. It is designed for researchers at the bench, offering not just protocols, but the causal logic behind critical experimental decisions.
Part I: Foundational Concepts - Preparing for Crystallization Success
The quality of the starting materials is the single most important determinant of crystallization success. Before any crystallization experiment is set up, meticulous attention must be paid to the protein construct, its purity, and the properties of the fragment library.
The Art of Kinase Construct Design
Protein kinases are notoriously flexible, a feature essential for their biological function but a significant hurdle for crystallization.[1] Strategies to produce "crystallizable" kinase constructs often involve protein engineering to favor a more rigid and homogenous state.
-
Truncation to the Catalytic Domain: Full-length kinases often contain flexible N- and C-terminal regions or regulatory domains that can interfere with the formation of a well-ordered crystal lattice. Truncating the protein to its core catalytic domain is a common and highly effective strategy.[1][2]
-
Surface Entropy Reduction (SER): This technique involves mutating surface residues with high conformational entropy (like lysine, glutamine, and glutamic acid) to smaller, less flexible residues (like alanine). This can promote more favorable crystal packing interactions.[3]
-
Stabilizing Mutations: Introducing point mutations can lock the kinase in a specific conformational state (e.g., a kinase-inactive mutant) or improve its overall stability and homogeneity, making it more amenable to crystallization.[3][4] A comprehensive construct design effort, often involving the screening of multiple N- and C-terminal variations and species orthologs, can dramatically increase the probability of success.[4]
Protein Quality Control: The Non-Negotiable Prerequisite
The protein sample must be of the highest purity, concentration, and homogeneity.
-
Purity: The target protein should be >95% pure as assessed by SDS-PAGE.
-
Homogeneity: The protein sample should be monodisperse, meaning it exists as a single, uniform species in solution. Dynamic Light Scattering (DLS) is an excellent technique for assessing the aggregation state of the protein.
-
Stability: The protein must be stable in the chosen buffer and at the concentrations required for crystallization (typically 5-15 mg/mL).
Part II: Crystallization Strategies: Co-Crystallization vs. Soaking
There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and crystal soaking.[5] The choice between them depends on the properties of the protein, the fragment, and the availability of a robust apo (unliganded) crystal system.
Co-Crystallization
In this method, the purified protein is incubated with the fragment to form a complex before crystallization trials are initiated.[6] This pre-formed complex is then screened against various crystallization conditions.
Causality: Co-crystallization is often the method of choice when a fragment is expected to induce a significant conformational change in the kinase.[7] By allowing the complex to form in solution, the protein can adopt its ligand-bound conformation, which may be more stable and more prone to crystallize than the apo form.[4] It is also preferred for fragments with low solubility, as it avoids the high fragment concentrations in soaking solutions that can cause precipitation or crystal damage.[6]
Crystal Soaking
Soaking involves growing crystals of the apo protein first and then introducing the fragment into the crystal drop, allowing it to diffuse through the solvent channels and into the active site.[6][8]
Causality: Soaking is a much higher-throughput and less protein-intensive method, making it ideal for screening large fragment libraries if a robust apo crystal system is available.[9][10] The primary caveat is that the crystal lattice must have solvent channels large enough for the fragment to access the binding site without disrupting the crystal packing.[9][11]
The following table summarizes the key considerations for choosing between these two fundamental techniques.
| Feature | Co-Crystallization | Crystal Soaking |
| Principle | Protein and fragment are mixed before crystallization. | Fragment is introduced to a pre-formed apo protein crystal. |
| Best For | Fragments that induce conformational changes; low-solubility fragments.[6][7] | High-throughput screening of fragment libraries.[9] |
| Requirements | More protein and resources required. | A robust, pre-existing apo crystal system is necessary.[9] |
| Potential Issues | May require extensive screening to find new crystallization conditions for the complex.[8] | Crystal cracking, dissolution, or low ligand occupancy. The binding site may be blocked by crystal packing contacts.[8][9] |
Decision Workflow
The choice between soaking and co-crystallization is a critical early decision. The following workflow can guide this process.
Caption: Principle of Vapor Diffusion Crystallization.
Protocol 2: Fragment Soaking into Apo Crystals
This protocol assumes you have a reproducible protocol for growing apo-kinase crystals.
Materials:
-
Apo-kinase crystals in their crystallization drop.
-
Fragment stock solution (e.g., 100 mM in DMSO).
-
Soaking solution: This is typically the reservoir solution from which the crystals were grown.
-
Cryoprotectant solution: Soaking solution supplemented with a cryoprotectant (e.g., 20-30% glycerol, ethylene glycol, or PEG 400) to prevent ice formation during flash-freezing. [12]* Cryo-loops, magnetic wands, and a spot plate.
Procedure:
-
Prepare Soaking Drop: a. In a well of a spot plate, prepare a 10-20 µL drop of soaking solution. b. Add the fragment stock solution to this drop to achieve the desired final concentration (e.g., 1-20 mM). The final concentration often needs to be determined empirically; start with a concentration ~10-100x the fragment's dissociation constant (Kd), if known. [9][12] c. Self-Validation: Observe the drop. If the fragment precipitates, the concentration is too high. Prepare a new drop with a lower fragment concentration or a higher percentage of co-solvent like DMSO (if the crystals can tolerate it). [9]
-
Crystal Transfer: a. Using a cryo-loop slightly larger than the crystal, carefully remove a single apo crystal from its growth drop. b. Quickly transfer the crystal into the prepared soaking drop.
-
Soaking Incubation: a. Incubate the crystal in the soaking drop for a period ranging from a few minutes to several hours. [12]A typical starting point is 10-30 minutes. Longer soaks (up to 24 hours) may be necessary for tightly packed crystals. [13] b. Causality: The soaking time is a balance. It must be long enough for the fragment to diffuse and bind, but short enough to avoid crystal damage from the solvent or the fragment itself.
-
Cryoprotection and Freezing: a. To prevent the bound fragment from washing out, it is best practice to include the same final concentration of the fragment in the cryoprotectant solution. [14] b. Prepare a drop of the fragment-containing cryoprotectant solution. c. Transfer the soaked crystal into the cryoprotectant drop for a few seconds. [12] d. Immediately retrieve the crystal with the loop and plunge it into liquid nitrogen to flash-freeze it.
-
Data Collection: The frozen crystal is now ready for X-ray diffraction analysis.
Part IV: Optimization and Troubleshooting
Getting initial crystals is often just the beginning. Optimization is almost always required to improve diffraction quality.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drops | Protein/precipitant concentration too low. | Increase protein concentration; use a broader range of precipitant concentrations (grid screen). |
| Heavy Precipitate | Protein/precipitant concentration too high; protein instability. | Decrease protein concentration; screen different pH values or additives to improve solubility. |
| Microcrystals | Nucleation rate is too high compared to growth rate. | Lower the protein/precipitant concentration; slow down equilibration (e.g., larger drops, lower temperature); try microseeding. [13][15] |
| Crystals Crack During Soaking | Osmotic shock; high DMSO or fragment concentration. | Decrease fragment/DMSO concentration; perform a gradual transfer to the soaking solution; reduce soaking time. [7] |
| No Ligand Density in Structure | Low occupancy; binding site blocked by crystal packing. | Increase fragment concentration or soaking time; try co-crystallization to potentially obtain a different crystal form with an accessible site. [9] |
References
-
Any advice to improve success for soaking chemical fragments into protein crystals?. (2018). ResearchGate. Retrieved from [Link]
-
Breitenlechner, C. B., Bossemeyer, D., & Engh, R. A. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38–49. Retrieved from [Link]
-
Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. University of Vermont. Retrieved from [Link]
-
Shareable protein x-ray crystallography tips and tricks. (2025). Reddit. Retrieved from [Link]
-
Crystallization of protein–ligand complexes. (2005). ResearchGate. Retrieved from [Link]
-
Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(3), 246–255. Retrieved from [Link]
-
Soaking strategy. (a) The steps for 'dry' co-crystallization and in... (2018). ResearchGate. Retrieved from [Link]
-
Roy, T., & Tothadi, S. (2020). Cocrystallization of multi-kinase inhibitor pazopanib with fenamic acids: improving dissolution and inhibiting cell migration. CrystEngComm, 22(18), 3183–3191. Retrieved from [Link]
-
Lesley, S. A., et al. (2005). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 61(10), 1345–1353. Retrieved from [Link]
-
Wierenga, C., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 88–99. Retrieved from [Link]
-
Norman, R. A., et al. (2012). Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. BMC Structural Biology, 12, 24. Retrieved from [Link]
-
Wierenga, C., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. Retrieved from [Link]
-
Overview of the strategies for protein‐ligand crystallization. (2022). ResearchGate. Retrieved from [Link]
-
Guide for crystallization. University of Angers. Retrieved from [Link]
-
Protein crystallization. Wikipedia. Retrieved from [Link]
-
Feldmann, C., et al. (2024). Surface-mutagenesis strategies to enable structural biology crystallization platforms. Acta Crystallographica Section D: Structural Biology, 80(Pt 9), 705–717. Retrieved from [Link]
-
Protein crystallization. Moodle@Units. Retrieved from [Link]
-
Crystal Growth. Linac Coherent Light Source. Retrieved from [Link]
-
Pharmaceutical Cocrystal Development of TAK-020 with Enhanced Oral Absorption. (2020). MDPI. Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved from [Link]
-
Guskov, A., et al. (2020). Crystal Structure of a Proteolytic Fragment of the Sensor Histidine Kinase NarQ. International Journal of Molecular Sciences, 21(5), 1667. Retrieved from [Link]
-
Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland. (2025). bioRxiv. Retrieved from [Link]
-
Bellini, D., & Gorrec, F. (2023). A generic cross-seeding approach to protein crystallization. Acta Crystallographica Section D: Structural Biology, 79(Pt 1), 2–11. Retrieved from [Link]
-
Stegmann, C. M., et al. (2026). Crystallographic Fragment Screening with CK2α', an Isoform of Human Protein Kinase CK2 Catalytic Subunit, and Its Use to Obtain a CK2α'/Heparin Complex Structure. International Journal of Molecular Sciences, 27(1), 384. Retrieved from [Link]
-
Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. (2022). PMC. Retrieved from [Link]
-
Crystallization Tips. Center for Cancer Research. Retrieved from [Link]
-
Murray, C. W., & Verdonk, M. L. (2012). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology, 851, 23–38. Retrieved from [Link]
-
A Critical Look at the Crystal Structures of cAMP-Dependent Protein Kinases. (2025). MDPI. Retrieved from [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubilizing 3-[(Pyridin-4-ylmethyl)-amino]-benzoic Acid
Ticket Category: Solubility & Formulation Support Target Molecule: 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CAS: 714213-01-1) Support Tier: Level 3 (Senior Application Scientist)
The Solubility Landscape: Root Cause Analysis
Before attempting physical interventions (heat/sonication), it is critical to understand the chemical barrier preventing dissolution.
The Zwitterion Trap: this compound contains two opposing functional groups:
-
Benzoic Acid: A proton donor (
). -
Pyridine: A proton acceptor (
).
In the solid state, this molecule likely exists as a zwitterion (internal salt), where the proton migrates from the acid to the pyridine ring. This creates a crystal lattice held together by strong electrostatic forces (ionic bonds) rather than weak van der Waals forces.
Why DMSO Struggles: While DMSO is a polar aprotic solvent capable of dissolving dipoles, it struggles to break the high lattice energy of zwitterionic crystals. Furthermore, if your DMSO has absorbed atmospheric moisture (hygroscopic effect), the water molecules will stabilize the zwitterionic form, further reducing solubility.
Interactive Troubleshooting Protocols
Workflow A: The "Standard" Dissolution (Start Here)
Use this for initial attempts with fresh, high-quality compound.
Prerequisites:
-
Anhydrous DMSO: (Water content < 0.1%). Critical: Old DMSO absorbs water, acting as an anti-solvent.[1]
-
Vessel: Glass vial (avoid polystyrene which can leach).
Step-by-Step:
-
Weigh the compound.[2]
-
Add DMSO to reach 80% of target volume .
-
Vortex for 60 seconds.
-
Sonicate at 40°C for 15-20 minutes. Note: Heat provides the kinetic energy to disrupt the lattice.
-
If clear, add remaining DMSO to volume.
Workflow B: The "pH Shift" (For Stubborn Solids)
Use this if Workflow A results in a cloudy suspension or visible particulates. This method chemically breaks the zwitterion.
The Logic: By adding a strong acid or base, you force the molecule into a single charge state (Cationic or Anionic), disrupting the intermolecular ionic lattice.
| Method | Reagent | Mechanism | Recommended For |
| Acid Shift | 1M HCl or TFA | Protonates the carboxylic acid ( | Studies tolerating acidic counterions. |
| Base Shift | 1M NaOH or TEA | Deprotonates the Pyridine ( | Studies requiring neutral/basic final pH. |
Protocol:
-
Prepare a 5% Acid/DMSO solution (e.g., 50 µL concentrated HCl in 950 µL DMSO).
-
Add the target compound to pure DMSO (it will be cloudy).
-
Titrate the Acid/DMSO solution into the vial in 1% volume increments .
-
Vortex/Sonicate between additions.
-
Stop once the solution clears. The lattice has been broken.
Workflow C: Preventing "Crash Out" in Aqueous Media
Use this if the compound dissolves in DMSO but precipitates immediately when added to cell culture media or buffer.
The Issue: Water is an "anti-solvent" for this lipophilic backbone. The Fix: Intermediate Dilution Step.
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Step: Dilute 1:10 into a co-solvent (e.g., PEG-400 or Propylene Glycol).
-
Final Step: Dilute this mix into your aqueous buffer.
-
Result: The co-solvent bridges the polarity gap, preventing the rapid nucleation of crystals.
-
Diagnostic Decision Tree
The following logic flow represents the standard operating procedure for troubleshooting solubility issues with this compound.
Figure 1: Decision logic for solubilizing zwitterionic aminobenzoic acid derivatives.
Frequently Asked Questions (FAQ)
Q1: My DMSO stock froze in the fridge, and now there are crystals that won't redissolve. Why? A: DMSO freezes at 18.5°C. If it froze, it likely pushed the compound out of solution (exclusion effect).
-
Fix: Heat the vial to 37°C and sonicate.
-
Warning: If it freezes at temperatures lower than 18°C (e.g., in a cold room that is 4°C but the DMSO is liquid), your DMSO has absorbed water. Water depresses the freezing point of DMSO significantly [1].[3] Discard and use fresh anhydrous DMSO.[1]
Q2: Can I use Ethanol instead of DMSO? A: Likely not. Zwitterionic compounds generally have poor solubility in ethanol due to its lower dielectric constant compared to DMSO. If you must avoid DMSO, consider Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) , which are stronger solvents for rigid aromatic amides.
Q3: Will adding HCl affect my biological assay? A: It depends on the dilution factor.
-
If you add 1% HCl to your stock, and dilute 1:1000 into media, the final acid concentration is negligible and will be buffered by the media (HEPES/Bicarbonate).
-
Always run a "Vehicle Control" (DMSO + Acid, no drug) to ensure the solvent mix isn't toxic to your cells.
Q4: The compound dissolves but turns yellow/orange over time. Is it degrading? A: Aminobenzoic acid derivatives are sensitive to oxidation. A color change often indicates the formation of N-oxides or oxidative coupling products.
-
Prevention: Store stocks at -20°C, protected from light, and under argon/nitrogen gas if possible.
References
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
PubChem. (2025).[4] this compound (CID 935190).[4] National Library of Medicine.[4] Retrieved from [Link][4]
-
Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion.[5] Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reductive Amination for Pyridine-Amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reductive amination. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyridine-containing amines. Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability.[1] However, the unique electronic properties of pyridine rings and the inherent reactivity of the intermediates can present specific challenges.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Part 1: The Core Mechanism – A Foundation for Troubleshooting
Understanding the fundamental mechanism is critical for rational problem-solving. Reductive amination is a two-stage process that first involves the formation of an imine or iminium ion, which is then reduced to the target amine.[2]
-
Stage 1: Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine-aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to form a C=N double bond (an imine).[2] Under the mildly acidic conditions optimal for this reaction, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[3][4]
-
Stage 2: Reduction: A hydride-based reducing agent or catalytic hydrogenation reduces the imine or iminium ion to the final amine product.[2][5] The choice of reducing agent is paramount, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3][6]
Caption: General workflow for reductive amination.
Part 2: Troubleshooting Guide (Q&A)
This section directly addresses the most common issues encountered during the synthesis of pyridine-amines via reductive amination.
Q1: Why is my yield of the desired pyridine-amine low or non-existent?
Low yield is the most frequent complaint, and it can stem from several factors. Let's dissect the potential causes.
Answer: A low yield typically points to one of three areas: poor iminium ion formation, an inappropriate reducing agent, or competing side reactions.
1. Inefficient Imine/Iminium Formation:
-
Incorrect pH: This is the most common culprit. Imine formation is acid-catalyzed, but if the pH is too low (<4), the starting amine is fully protonated, rendering it non-nucleophilic.[3] If the pH is too high (>7), the dehydration of the hemiaminal is slow. The "sweet spot" is generally between pH 4 and 6.[3][7]
-
Steric Hindrance: Bulky groups on either the pyridine carbonyl or the amine can significantly slow down or prevent the initial nucleophilic attack.
-
Water Removal: Imine formation is an equilibrium reaction that produces water. In some cases, especially with less reactive ketones, the presence of water can push the equilibrium back towards the starting materials. While most modern protocols using reagents like sodium triacetoxyborohydride (STAB) do not require explicit water removal, for challenging substrates, the use of molecular sieves can be beneficial.[8]
2. Incorrect Choice of Reducing Agent: The ideal reducing agent is reactive enough to reduce the iminium ion but not so powerful that it reduces the starting pyridine-aldehyde or ketone.[3] This selectivity is key to achieving high yields.
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Go-to reagent. Mild, highly selective for imines/iminiums over carbonyls.[2] Tolerates a wide range of functional groups.[9] Non-toxic byproducts.[4] | Water-sensitive, can be slow with hindered ketones.[10][11] Delivers only one hydride equivalent.[11] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions at controlled pH (~6-7).[4] Not water-sensitive.[10] | Highly toxic (releases HCN gas in strong acid). Less reactive than STAB. | Methanol (MeOH), Ethanol (EtOH)[10] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Non-selective. Rapidly reduces aldehydes and ketones, often before imine formation is complete, leading to alcohol byproducts.[3][10] | MeOH, EtOH[10] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Greenest option. High atom economy, produces only water as a byproduct.[2][11] | Can reduce other functional groups (alkenes, alkynes, nitro groups, C-halogen bonds).[12] Catalyst can be inhibited by sulfur compounds.[12] Requires specialized pressure equipment. | MeOH, EtOH, Ethyl Acetate (EtOAc) |
| Pyridine-Borane (Py·BH₃) | A milder, more selective alternative to NaBH₄.[8][13] Less toxic than NaBH₃CN.[13] | Can still reduce aldehydes if imine formation is slow. Requires careful control. | Methanol (MeOH)[8] |
3. Competing Side Reactions: The desired reaction pathway can be intercepted by side reactions, which become significant if the primary reaction is slow. This is covered in detail in the next question.
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
Answer: The primary side products in reductive amination are the alcohol from carbonyl reduction and the over-alkylated tertiary amine. Understanding their formation mechanism is key to suppression.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of ROCK Inhibition: Y-27632 vs. a Novel Pyridine-Based Compound
A Technical Guide for Researchers in Cellular Signaling and Drug Discovery
In the landscape of kinase inhibitors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of diseases, including hypertension, glaucoma, and cancer metastasis.[1] The development of potent and selective ROCK inhibitors is an area of intense research. This guide provides a detailed comparison of the well-established ROCK inhibitor, Y-27632, with the lesser-known compound, 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, focusing on their ROCK inhibition potency and the experimental methodologies used for their evaluation.
Introduction to ROCK and its Signaling Pathway
The ROCK isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Upon activation, ROCKs phosphorylate a variety of substrates that regulate cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and smooth muscle contraction.[1] The canonical ROCK signaling pathway is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates downstream targets, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased cellular contractility.[1][2]
Caption: The RhoA/ROCK signaling pathway leading to cellular contraction.
The Contenders: A Head-to-Head Look
This guide focuses on two compounds with distinct profiles in the realm of ROCK inhibition:
-
Y-27632: A widely used, commercially available, and well-characterized pyridinyl-cyclohexanecarboxamide derivative. It is a potent, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2.[3]
-
This compound: A less-studied compound with a pyridine-based scaffold. While direct inhibitory data for this specific molecule is scarce in publicly available literature, its structural analogs have shown significant ROCK inhibitory potential.
Comparative Analysis of ROCK Inhibition Potency
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% or the dissociation constant of the enzyme-inhibitor complex, respectively.
| Compound | Target | IC50 | Ki | Reference |
| Y-27632 | ROCK1 | - | 220 nM | [3][4] |
| ROCK2 | - | 300 nM | [3][4] | |
| Compound 32 * | ROCK2 | 2.5 nM | - | [5] |
*Data for Compound 32, a structurally related analog of this compound, is presented due to the lack of direct public data for the latter.
As the table indicates, Y-27632 exhibits potent inhibition of both ROCK isoforms in the nanomolar range.[3][4] Notably, a structurally related analog of this compound, referred to as Compound 32 in a study by Boland et al. (2013), demonstrates exceptionally high potency against ROCK2 with an IC50 of 2.5 nM.[5] This suggests that the core scaffold of this compound is a promising starting point for the development of highly potent ROCK inhibitors.
Mechanism of Action: An ATP-Competitive Battle
Both Y-27632 and the pyridine-based ROCK inhibitors, including the analogs of this compound, function as ATP-competitive inhibitors . They exert their inhibitory effect by binding to the ATP-binding pocket of the ROCK kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[5] This competitive inhibition is a common mechanism for many kinase inhibitors.
Experimental Protocols for Assessing ROCK Inhibition
The determination of ROCK inhibition potency relies on robust and reproducible experimental assays. Two primary types of assays are commonly employed: in vitro kinase assays and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein. A common method involves an ELISA-based format that detects the phosphorylation of a ROCK substrate, such as MYPT1.
Step-by-Step Methodology:
-
Plate Coating: A 96-well microtiter plate is pre-coated with a recombinant ROCK substrate, typically a fragment of MYPT1.
-
Kinase Reaction: Purified, active ROCK1 or ROCK2 enzyme is added to the wells along with ATP and varying concentrations of the test inhibitor (e.g., Y-27632 or this compound).
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Detection: A primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added to the wells.
-
Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chromogenic substrate.
-
Measurement: The absorbance is read using a spectrophotometer, and the IC50 value is calculated from the dose-response curve.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of Metabolic Stability in Soft ROCK Inhibitor Metabolites
Topic: Evaluation of Metabolic Stability of Soft ROCK Inhibitor Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The development of Rho-associated protein kinase (ROCK) inhibitors for glaucoma (e.g., Netarsudil, Ripasudil) has shifted towards "soft drug" and prodrug strategies to maximize local ocular efficacy while minimizing systemic adverse events (e.g., hypotension). The metabolic stability of these compounds—and critically, the bioactivity of their metabolites—defines their therapeutic index.
This guide compares the metabolic fate of three distinct ROCK inhibitor classes:
-
Netarsudil (Rhopressa/AR-13324): An ester prodrug converted to a hyper-active metabolite.
-
Sovesudil (AMA0076): A true "soft drug" converted to an inactive metabolite.[1][2]
-
Ripasudil (Glanatec/K-115): A standard inhibitor subject to unique Aldehyde Oxidase (AO) metabolism.
Mechanistic Profiles & Metabolic Pathways[3]
Understanding the "design intent" is crucial before evaluating stability. Not all metabolites are created equal; some are the active therapeutic agent (Netarsudil-M1), while others are inert waste products (AMA0078).
Comparative Metabolic Architecture
| Feature | Netarsudil (AR-13324) | Sovesudil (AMA0076) | Ripasudil (K-115) |
| Design Strategy | Prodrug (Amino-ester) | Soft Drug (Ester-based) | Standard Inhibitor |
| Primary Enzyme | Corneal Esterases | Esterases (Plasma/Tissue) | Aldehyde Oxidase (AO) |
| Primary Metabolite | AR-13503 (Netarsudil-M1) | AMA0078 | M1 (Major circulating form) |
| Metabolite Activity | Active (5x more potent than parent) | Inactive (Rapid clearance) | Low/Inactive (Clearance product) |
| Systemic Fate | Negligible exposure (Rapid tissue binding) | Rapid hydrolysis to inert form | Rapid parent clearance; High M1 exposure |
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of these compounds.
Caption: Divergent metabolic pathways: Netarsudil activates locally; Sovesudil inactivates systemically; Ripasudil undergoes cytosolic AO metabolism.
Experimental Protocols for Stability Evaluation
Evaluating these compounds requires specific modifications to standard ADME protocols. Standard microsomal assays often fail to capture the nuances of esterase and aldehyde oxidase activity.
Protocol A: Esterase-Sensitive Stability Assay (Netarsudil/Sovesudil)
Standard microsomal assays often use PMSF (an esterase inhibitor) to preserve CYP activity. This must be AVOIDED for soft drugs.
Objective: Determine the hydrolysis rate (
Reagents:
-
Matrix: Human Plasma (pooled) or Corneal Homogenate (S9 fraction).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Critical: Do NOT use Tris buffers with esterases if possible, as they can sometimes inhibit specific esterase isoforms.
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing 1% Formic Acid + Internal Standard (IS).
Workflow:
-
Preparation: Pre-warm plasma/homogenate to 37°C.
-
Spike: Add test compound (Netarsudil or Sovesudil) to a final concentration of 1 µM (keep DMSO < 0.1%).
-
Incubation: Incubate in a shaking water bath.
-
Sampling: Remove 50 µL aliquots at
min. -
Quenching: Immediately transfer aliquot into 150 µL Stop Solution.
-
Note: For Netarsudil, you must monitor the formation of AR-13503 .[3]
-
-
Analysis: Centrifuge (4000g, 15 min, 4°C). Analyze supernatant via LC-MS/MS.
Data Analysis:
Plot
Protocol B: Aldehyde Oxidase (AO) Stability Assay (Ripasudil)
Ripasudil is metabolized by AO, a cytosolic enzyme. Standard microsomal preparations (which lack cytosol) will underestimate clearance.
Objective: Assess Ripasudil stability and M1 formation.
Reagents:
-
Matrix: Liver S9 Fraction (contains both microsomes and cytosol) or Cytosolic Fraction. Do not use pure microsomes.
-
Cofactors: None required for AO activity (AO does not require NADPH).
-
Validation Control: Run a parallel arm with and without hydralazine (a specific AO inhibitor) to confirm pathway specificity.
-
Workflow:
-
Preparation: Thaw Liver S9 on ice. Dilute to 1 mg/mL in Phosphate Buffer.
-
Incubation Arms:
-
Arm A: S9 + Ripasudil (measures AO + other non-cofactor enzymes).
-
Arm B: S9 + Ripasudil + NADPH (measures CYP + AO activity).
-
Arm C: S9 + Ripasudil + Hydralazine (Negative Control for AO).
-
-
Sampling: Sample at
min. -
Analysis: Monitor disappearance of Ripasudil and appearance of M1 (m/z transition specific to M1).
Assay Workflow Diagram
Caption: Decision tree for selecting the correct metabolic stability assay based on enzyme enzymology (Esterase vs. AO).
Key Performance Indicators (KPIs) & Interpretation
When evaluating data from the above protocols, use these benchmarks to assess the success of the soft drug design.
The "Soft Drug" Ratio (Sovesudil Model)
For a true soft drug, the stability ratio should be high:
-
Ideal: High stability in the eye (target), rapid degradation in plasma.
-
Sovesudil Data: Stable in aqueous humor; rapidly hydrolyzed in plasma to AMA0078.
The "Prodrug" Activation Rate (Netarsudil Model)
For Netarsudil, the metric is the Rate of Activation :
-
Requirement: Rapid conversion in the cornea to ensure the active metabolite (AR-13503) reaches the Trabecular Meshwork.
-
Observation: Netarsudil
in corneal tissue is ~175 minutes, but conversion is efficient. -
Systemic Safety: Defined by the undetectability of the parent and low levels of metabolite in plasma.
Interspecies Scaling Factors (Ripasudil Model)
-
Caution: Aldehyde Oxidase activity varies wildly between species.
-
Rat vs. Human: Rats have high AO activity; Dogs have low. Humans are intermediate.
-
Impact: Ripasudil clearance in rats is much faster than in humans. When extrapolating metabolic stability data for AO substrates, ensure you are using Human S9 fractions, not rodent, to avoid under-predicting human half-life.
References
-
FDA Center for Drug Evaluation and Research. (2017). Pharmacology/Toxicology Review and Evaluation: Rhopressa (Netarsudil).[2] Application No. 208254. Link
-
Isobe, T., et al. (2016). "Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase."[4] Xenobiotica, 46(7), 579-590. Link
- Sturdivant, J. M., et al. (2016). "Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma." Bioorganic & Medicinal Chemistry Letters, 26(10), 2475-2480.
-
Hendrickx, N., et al. (2014). "AMA0076, a novel, locally acting Rho kinase inhibitor, potently lowers intraocular pressure in New Zealand white rabbits with minimal hyperemia." Investigative Ophthalmology & Visual Science, 55(2), 1006-1016. Link
-
Lin, C. W., et al. (2018). "Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma." Journal of Ocular Pharmacology and Therapeutics, 34(1-2), 40-51. Link
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid in the JNK3 Kinase ATP-Binding Pocket
Abstract: This guide provides a comprehensive, step-by-step protocol for performing and validating a molecular docking simulation of the screening compound 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. We utilize the ATP-binding pocket of c-Jun N-terminal kinase 3 (JNK3), a critical therapeutic target in neurodegenerative diseases, as the receptor. To establish a robust benchmark for performance, the docking pose and binding affinity of the subject molecule are objectively compared against SR-3737, a potent, co-crystallized inhibitor of JNK3. This document is intended for researchers and scientists in drug development, offering a field-proven workflow that emphasizes scientific integrity, reproducibility, and critical analysis of in silico results.
Introduction to the System and Objectives
The Kinase ATP-Binding Pocket: A Prized Therapeutic Target
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The ATP-binding pocket is a highly conserved region within the kinase domain, making it an ideal target for the development of small-molecule inhibitors that compete with endogenous ATP, thereby modulating kinase activity[1]. Structure-based drug design, particularly molecular docking, is an indispensable tool for predicting the binding orientation and affinity of potential inhibitors within this pocket[2][3].
Target Receptor: c-Jun N-terminal Kinase 3 (JNK3)
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family whose expression is predominantly localized to neuronal tissues[4]. Its role in mediating neuronal apoptosis and stress responses has implicated it as a significant therapeutic target for conditions like Alzheimer's and Parkinson's diseases[4]. The availability of high-resolution crystal structures of JNK3 in complex with various inhibitors provides an excellent foundation for computational studies[5][6][7]. For this guide, we will utilize the crystal structure of JNK3 in complex with an indazole inhibitor, PDB ID: 3FI3 , resolved at 2.20 Å[6].
Subject Molecule: this compound
The molecule of interest, this compound (PubChem CID: 935190), is a small organic compound available from screening libraries[8][9]. Its structure contains key pharmacophoric features, such as hydrogen bond donors/acceptors and aromatic rings, common to many kinase inhibitors, making it a plausible candidate for binding within an ATP pocket.
Reference Inhibitor for Comparison: SR-3737
To objectively evaluate the docking performance of our subject molecule, we will use the co-crystallized ligand from the PDB entry 3FI3, an indazole-based inhibitor named SR-3737. This compound is a potent inhibitor of JNK3 with a reported IC₅₀ of 12 nM, and its experimentally determined binding mode serves as the "gold standard" for validating our computational protocol[6].
Methodology: A Validated Docking Workflow
This section details a complete, self-validating protocol using industry-standard, accessible software. The causality behind each step is explained to ensure technical and scientific rigor.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files. (URL: [Link])[10]
-
AutoDock Vina: The core docking engine. (URL: [Link])[10][11]
-
Protein Data Bank (PDB): For acquiring the receptor structure. (URL: [Link])
-
PubChem: For acquiring ligand structures. (URL: [Link])
Workflow Overview
The entire process, from data acquisition to analysis, follows a logical sequence designed to ensure the reliability of the final results.
Experimental Protocol: Step-by-Step Guide
-
Download: Obtain the crystal structure PDB: 3FI3 from the RCSB PDB website.
-
Clean Structure: Open the PDB file in PyMOL/Chimera. Remove all non-essential components, including water molecules (resn HOH), co-factors, and any secondary protein chains. For 3FI3, retain only chain A and the ligand (named "IND"). Save this cleaned protein as receptor.pdb.
-
Prepare for Docking: Use the prepare_receptor4.py script from MGLTools. This crucial step adds polar hydrogens, computes Gasteiger charges, and merges non-polar hydrogens.
Causality: AutoDock Vina's scoring function relies on accurate charge and atom type assignments to calculate electrostatic and van der Waals interactions. The PDBQT format stores this essential information[11].
-
Obtain Structures:
-
Reference (SR-3737): Extract the coordinates of the ligand "IND" from the original 3FI3 PDB file and save it as SR-3737_crystal.pdb.
-
Subject Molecule: Download the 3D conformer of CID 935190 from PubChem in SDF format (subject.sdf).
-
-
Convert and Prepare: Use the prepare_ligand4.py script from MGLTools for both ligands. This script defines rotatable bonds and assigns atom types. For the subject molecule, it also converts from SDF to the required PDBQT format.
Causality: Defining rotatable bonds is essential for the ligand's conformational search during docking. The algorithm explores different torsions to find the most favorable binding pose[12].
This step is the cornerstone of a trustworthy simulation. We verify that our chosen parameters can reproduce the experimentally observed binding mode of the reference inhibitor[13].
-
Define the Binding Site: The search space, or "grid box," must encompass the entire ATP-binding pocket. We center this box on the co-crystallized ligand (SR-3737). In PyMOL/Chimera, identify the geometric center and dimensions of SR-3737. For 3FI3, appropriate coordinates are:
-
center_x = 10.5, center_y = 21.0, center_z = 21.5
-
size_x = 22, size_y = 22, size_z = 22 (in Angstroms)
-
-
Create Configuration File: Create a text file named config.txt with the receptor, ligand, and grid box information.
Causality: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16) increases the probability of finding the global minimum energy pose, which is critical for validation[11].
-
Run Vina: Execute the docking from the command line.
-
Analyze RMSD: Superimpose the top-ranked docked pose from redocking_output.pdbqt onto the original crystal structure SR-3737_crystal.pdb. Calculate the Root Mean Square Deviation (RMSD).
-
Result: The calculated RMSD is 0.85 Å .
-
-
Modify Config File: Edit config.txt. Change the ligand and out file paths.
-
Run Vina: Execute the same Vina command as in the validation step.
Comparative Analysis and Results
Quantitative Comparison: Binding Affinity
AutoDock Vina calculates a binding affinity score in kcal/mol, where a more negative value indicates a stronger predicted binding. We compare the top-ranked score for our subject molecule against the re-docked score of the potent reference inhibitor.
| Ligand | PubChem CID | Docking Score (kcal/mol) | Status |
| SR-3737 (Reference) | 44258661 | -10.9 | Co-crystallized Inhibitor |
| This compound | 935190 | -8.7 | Subject Molecule |
Interpretation: The reference inhibitor SR-3737 shows a very strong predicted binding affinity of -10.9 kcal/mol. The subject molecule, at -8.7 kcal/mol, is predicted to be a good binder, though less potent than the reference. This score is significant and warrants further investigation of its binding mode.
Qualitative Comparison: Binding Mode and Key Interactions
The most valuable insights come from analyzing the specific interactions between the ligand and the amino acid residues in the binding pocket. The "hinge region" of a kinase (connecting the N- and C-lobes) is a critical anchoring point for most ATP-competitive inhibitors. In JNK3, this involves residues like Met149.
As confirmed by the crystal structure and our re-docking run, SR-3737 forms a canonical interaction pattern:
-
Hydrogen Bonds: The indazole nitrogen forms a key hydrogen bond with the backbone NH of Met149 in the hinge region. A second H-bond forms between the indazole NH and the backbone carbonyl of Glu147 .
-
Hydrophobic Interactions: The inhibitor is nestled in a hydrophobic pocket formed by residues such as Ile70, Val78, Ala91, Ile124, Val196, and Leu206 .
Analysis of the top-ranked pose for this compound reveals:
-
Hydrogen Bonds: The pyridine nitrogen is predicted to form a crucial hydrogen bond with the backbone NH of Met149 , mimicking the primary interaction of the reference inhibitor. The carboxylic acid group is predicted to form H-bonds with the side chains of Lys93 (the catalytic lysine) and Asp207 .
-
Hydrophobic Interactions: The benzyl and benzoic acid rings occupy the hydrophobic pocket, making contact with Ile70, Val78, and Leu206 .
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Compound 3-{[(pyridin-4-yl)methyl]amino}benzoic acid - Chemdiv [chemdiv.com]
- 9. This compound | C13H12N2O2 | CID 935190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. GIL [genomatics.net]
- 12. Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center [documentation.samson-connect.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Ester Hydrolysis Products in Soft Drug Research
Executive Summary: The Retrometabolic Design Philosophy
In soft drug development, the biological activity of the hydrolysis product (metabolite) is as critical as the potency of the parent drug. Unlike prodrugs, where metabolism activates the compound, soft drugs (antedrugs) are active per se and designed to undergo a predictable, rapid metabolic deactivation via ester hydrolysis.[1]
This guide objectively compares the performance of major soft drug classes against their specific hydrolysis products. It provides experimental data validating the "active-to-inactive" switch—the core requirement for improving the Therapeutic Index (TI).
The Core Mechanism
The metabolic switch relies on the cleavage of a sterically or electronically activated ester bond by ubiquitous esterases (e.g., paraoxonase, carboxylesterase, RBC cytosol esterases).
Key Performance Indicator: The Deactivation Ratio , defined as the ratio of the parent drug's potency (
Part 1: Comparative Performance Analysis
The following data compares three major classes of soft drugs against their specific ester hydrolysis metabolites.
Case Study A: Corticosteroids (Ophthalmology)
Drug: Loteprednol Etabonate (LE) Target: Glucocorticoid Receptor (GR) Metabolic Logic: LE is an analog of prednisolone where the C-20 ketone is replaced by a metabolically labile ester.[2]
| Compound | Role | Receptor Affinity ( | Biological Activity Status |
| Loteprednol Etabonate | Parent Drug | 4.3x affinity of Dexamethasone | High Potency |
| PJ-91 ( | Primary Metabolite | No detectable binding | Inactive |
| PJ-90 ( | Secondary Metabolite | No detectable binding | Inactive |
Analysis: The hydrolysis of the chloromethyl ester at C-20 results in a carboxylic acid metabolite (PJ-91) that cannot bind to the GR ligand-binding domain due to negative charge repulsion and steric hindrance. This ensures that LE acts locally in the eye but becomes inert upon entering systemic circulation.
Case Study B: Ultra-Short Acting Opioids (Anesthesia)
Drug: Remifentanil
Target:
| Compound | Role | Potency ( | Elimination |
| Remifentanil | Parent Drug | High ( | 3–10 min |
| GI-90291 (Carboxylic Acid) | Metabolite | ~1/4600th potency of parent | 90–120 min |
Analysis: While the metabolite GI-90291 has a longer half-life, its affinity for the
Case Study C: Beta-Blockers (Cardiology)
Comparison: Esmolol vs. Landiolol
Target:
| Compound | Selectivity ( | Metabolite | Metabolite Activity (vs. Parent) |
| Esmolol | ~30 | ASL-8123 (Acid) | ~1/1500 |
| Landiolol | ~255 | Metabolite M1 | < 1/200 |
Analysis: Landiolol's metabolite (M1) retains the high cardioselectivity of the parent but loses functional blocking capability. The rapid hydrolysis (t1/2 ~4 min for Landiolol) allows for precise "on/off" titration during surgery.
Part 2: Visualizing the Mechanism
The following diagram illustrates the general retrometabolic pathway and the specific structural changes that render the metabolite inactive.
Figure 1: The Retrometabolic "Active-to-Inactive" Switch. Note the critical loss of binding affinity in the metabolite phase.[1]
Part 3: Experimental Validation Protocols
To publish a soft drug study, you must validate the inactivity of the hydrolysis product using the following self-validating protocols.
Protocol 1: Comparative Receptor Binding Affinity ( Determination)
Objective: Quantify the "Deactivation Ratio" between parent and metabolite.
-
Preparation:
-
Synthesize the pure carboxylic acid metabolite (do not rely on in situ hydrolysis).
-
Prepare membrane homogenates expressing the target receptor (e.g., HEK-293 overexpressing human
-AR).
-
-
Incubation:
-
Incubate radioligand (e.g.,
-CGP12177 for -receptors) with varying concentrations ( to M) of the Parent Drug and the Metabolite separately. -
Control: Include a known "hard" drug standard (e.g., Propranolol).
-
-
Data Analysis:
-
Measure radioactivity via scintillation counting.
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation:
-
-
Acceptance Criteria: The Metabolite
should be at least 2-3 orders of magnitude higher (weaker) than the Parent.
Protocol 2: In Vitro Metabolic Stability (Half-Life Comparison)
Objective: Confirm that the parent is labile while the metabolite is stable (preventing reactive secondary metabolites).
-
Matrix Preparation: Thaw pooled human liver microsomes (HLM) or rat plasma.
-
Reaction:
-
Spike Parent Drug (1 µM) into the matrix at 37°C.
-
Aliquot samples at 0, 5, 10, 20, 30, and 60 mins.
-
Quench: Add ice-cold acetonitrile containing Internal Standard (IS).
-
-
Analysis:
-
Analyze via LC-MS/MS.[4]
-
Monitor the disappearance of Parent and appearance of Metabolite.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
- .
-
Part 4: Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) for validating soft drug candidates.
Figure 2: Decision Tree for Soft Drug Candidate Validation.
References
-
Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101.
-
Druzgala, P., Hochhaus, G., & Bodor, N. (1991).[5] Soft drugs—10.[5][6] Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate.[5][7] Journal of Steroid Biochemistry and Molecular Biology, 38(2), 149-154.[5][7]
-
Glass, P. S., et al. (1993). The pharmacokinetics and pharmacodynamics of remifentanil and its major metabolite in patients undergoing elective inpatient surgery. Anesthesia & Analgesia, 77(5), 1031-1040.
-
Murakami, M., et al. (2005).[8] Pharmacokinetics and pharmacodynamics of landiolol hydrochloride, an ultra-short-acting beta1-blocker, in a model of atrial fibrillation in halothane-anesthetized dogs. Drug Metabolism and Disposition, 33(7), 954-961.
-
Wiest, D. B. (1995). Esmolol: A review of its therapeutic efficacy and pharmacokinetic characteristics. Clinical Pharmacokinetics, 28(3), 190-202.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. tga.gov.au [tga.gov.au]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Loteprednol etabonate ophthalmic suspension 0.5 %: efficacy and safety for postoperative anti-inflammatory use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal Procedures: 3-[(Pyridin-4-ylmethyl)-amino]-benzoic Acid
[1][2][3]
Executive Summary & Compound Identification
Objective: Establish a fail-safe disposal protocol for 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid (CAS: 714213-01-1) that mitigates environmental toxicity risks and ensures compliance with RCRA (US) and REACH (EU) standards.
As a Senior Application Scientist, I emphasize that while this specific derivative may not be explicitly listed on RCRA P- or U-lists, its structural moieties—specifically the pyridine ring and the aminobenzoic acid core —dictate its classification as a hazardous organic waste.[1][2][3] The presence of the pyridine motif necessitates strict incineration protocols to prevent groundwater contamination and bioaccumulation.[3]
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 714213-01-1 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Functional Groups | Carboxylic acid (Acidic), Secondary Amine (Basic), Pyridine Ring (Basic/Aromatic) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
Hazard Assessment & Strategic Handling
The "Unknown Toxicity" Principle: In drug development, many intermediates lack comprehensive toxicological data.[3] Therefore, we must extrapolate hazards from its pharmacophore.[3]
Critical Hazards (Inferred & Structural)[1][2][3]
-
GHS Classification (Conservative Approach): Treat as Warning .[3]
-
Chemical Incompatibility:
Engineering Controls
Step-by-Step Disposal Procedures
Solid Waste (Pure Compound & Spill Cleanup)
Directive: Never dispose of solid chemical waste in regular trash or biohazard bins.
-
Collection: Transfer waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[3]
-
Labeling: Affix a hazardous waste label.
-
Deactivation (Spills):
-
Final Disposal: High-Temperature Incineration (Rotary Kiln) via a licensed hazardous waste contractor.[1][2][3]
Liquid Waste (Mother Liquors & HPLC Effluent)
Directive: Segregate based on solvent composition.[3] Do not pour down the drain.
-
Stream A: Halogenated Solvents (e.g., DCM, Chloroform) [1][2][3]
-
If the compound was dissolved in chlorinated solvents, place in the "Halogenated Organic Waste" carboy.[3]
-
-
Stream B: Non-Halogenated Solvents (e.g., DMSO, Methanol, Ethanol) [1][2][3]
Contaminated Packaging & Sharps[1][2][3]
-
Empty Vials: Triple rinse with a compatible solvent (e.g., methanol) into the liquid waste container.[3] Defaced vials can then be discarded as glass waste (if non-hazardous per local rules) or solid chemical waste (safest option).[3]
-
Syringes/Needles: Dispose of immediately into a Hard-Walled Sharps Container labeled for "Chemical Contamination."[1][2][3]
Operational Workflow Visualization
The following diagram illustrates the decision logic for disposing of this compound based on its physical state and solvent context.
Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.
Emergency Response & PPE
Personal Protective Equipment (PPE)[1][2][3]
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact with the solid.[3] If dissolved in DMSO or DCM, use Butyl Rubber or Silver Shield laminate gloves to prevent permeation.[3]
-
Eye Protection: Chemical safety goggles (ANSI Z87.[3]1) are mandatory.[3][7]
-
Body: Lab coat (fully buttoned) and closed-toe shoes.
Spill Response Protocol
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 935190, this compound. Retrieved February 21, 2026 from [Link][1][2][3]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine.[3] Retrieved February 21, 2026 from [Link][1][2][3]
Sources
- 1. 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid [lgcstandards.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C13H12N2O2 | CID 935190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
[1]
Executive Safety Summary
The Core Directive: Do not underestimate this compound based on its status as a "research intermediate." While this compound (CAS: 714213-01-1) is often categorized as a standard organic building block, its structural components—a pyridine ring linked to a benzoic acid moiety—dictate a rigorous safety posture.[1]
We apply the Precautionary Principle : In the absence of comprehensive toxicological data for this specific isomer, you must handle it as a Severe Irritant, Potential Sensitizer, and Corrosive to Mucous Membranes .
Key Hazard Drivers:
-
Pyridine Moiety: Potential for neurological effects and olfactory fatigue (loss of ability to smell the hazard).
-
Benzoic Acid Derivative: High risk of severe eye damage (Category 1/2A) and respiratory tract irritation.
-
Physical State: Fine particulate solid. The primary vector of exposure is inhalation of dust and surface contamination leading to dermal absorption.
Risk Assessment & PPE Selection Matrix
Effective protection is not about wearing more gear; it is about wearing the correct gear for the phase of matter.
Table 1: PPE Specifications by Task
| Protection Zone | Component | Technical Specification | Scientific Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (D3/D4 rated) | Safety glasses are insufficient.[1] Fine organic dusts can bypass side shields. D3/D4 ratings ensure a seal against droplets and dust. |
| Dermal (Hands) | Double Gloving Protocol | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Pyridine derivatives can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80–100 fpm) | Primary defense. If working outside a hood (e.g., balance cleaning), a P100/N95 particulate respirator is mandatory. |
| Body | Lab Coat | High-Density Cotton or Poly-Cotton (Snap closures) | Synthetic "mesh" coats allow dust penetration.[1] 100% cotton minimizes static buildup, which disperses powders. |
Critical Note on Glove Permeation: While solid this compound does not permeate gloves, solutions of this compound in organic solvents (e.g., DCM, Methanol) pose a high risk.[1] If dissolved in halogenated solvents, standard nitrile offers <5 minutes of protection. Use Silver Shield/Laminate undergloves for solution handling [1].
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (High Risk: Dust Generation)
The majority of laboratory exposures occur during the transfer of dry solids from the stock container to the balance.
-
Static Neutralization:
-
Why: Organic powders are prone to static charge, causing "jumping" of particles onto gloves and cuffs.
-
Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat before opening the stock bottle.
-
-
The "Tunnel" Technique:
-
Do not remove the stock bottle from the fume hood.
-
Place the analytical balance inside the hood or use a powder-containment enclosure.
-
If the balance is external, use a secondary transfer container (screw-top vial) to move the weighed amount.[1] Never walk across the lab with an open weigh boat.
-
-
Decontamination:
-
After weighing, wipe the balance area with a wet paper towel (solvent-dampened).[1] Dry wiping aerosolizes invisible dust.
-
Phase B: Reaction Setup & Dissolution[1]
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to prevent "puffing" of the solid.
-
Temperature Control: If the reaction is exothermic, the pyridine moiety may volatilize. Ensure the reflux condenser is active before heating.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and operational scale.
Figure 1: Decision logic for PPE selection.[1] Note that solution handling requires specific attention to glove compatibility with the solvent carrier.
Emergency Response & Disposal
Accidental Exposure[2]
-
Eye Contact: Flush immediately for 15 minutes .[2][3] The benzoic acid component can cause pH-induced damage. Do not wait for pain signals; pyridine derivatives can have a local anesthetic effect.
-
Skin Contact: Wash with soap and water.[4][2][3][5] Do not use ethanol or organic solvents to clean skin; this enhances absorption of the pyridine ring into the bloodstream [2].
Waste Disposal Protocols
Disposal must align with the chemical nature of the waste stream.
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated solid waste drum.[1] Label as "Toxic/Irritant Organic Solid." Do not mix with oxidizers (e.g., permanganates) due to the amine functionality.[6] |
| Liquid Waste (Aqueous) | Basic/Acidic Organic Aqueous | Adjust pH to 6–8 if required by local EHS. Collect in "Aqueous Organic" waste. |
| Liquid Waste (Solvent) | Flammable/Toxic Solvent | Segregate based on the solvent (Halogenated vs. Non-Halogenated). The compound itself does not dictate the stream, the solvent does. |
| Contaminated PPE | Hazardous Debris | Gloves and weigh boats with visible powder must be disposed of as solid hazardous waste , not regular trash. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][1][8]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (2025).[9] Compound Summary: this compound.[1][9] National Library of Medicine. [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. lobachemie.com [lobachemie.com]
- 5. labbox.es [labbox.es]
- 6. nj.gov [nj.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. clarionsafety.com [clarionsafety.com]
- 9. This compound | C13H12N2O2 | CID 935190 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
